molecular formula C6H15NO3S B13205147 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B13205147
M. Wt: 181.26 g/mol
InChI Key: SMSVAVHYVACEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS 1877970-74-5) is an organic sulfur compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . This reagent belongs to the sulfonamide class, a group of synthetic compounds with a rich history and diverse applications in modern scientific research . Sulfonamides are extensively investigated in antibiotic discovery for their ability to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway . Beyond antimicrobial applications, sulfonamide derivatives are also prominent in anticancer drug development, where they are studied as inhibitors of targets like carbonic anhydrase II (CA-II) and Dickkopf-1 (Dkk1), which are implicated in tumor progression . The structural features of this specific compound, including the sulfonamide functional group and methoxy moiety, make it a valuable synthetic intermediate and building block for medicinal chemists. It can be used in computer-aided drug design (CADD) for molecular docking studies, in silico ADMET profiling, and the synthesis of novel compounds for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-methoxy-N,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-6(2,10-4)5-11(8,9)7-3/h7H,5H2,1-4H3

InChI Key

SMSVAVHYVACEMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)NC)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Medicinal Chemistry Applications of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized, synthetically versatile building block utilized in modern drug discovery and library synthesis ()[1]. As the pharmaceutical industry increasingly relies on Fragment-Based Drug Discovery (FBDD) and rigorous hit-to-lead optimization, aliphatic sulfonamides have emerged as critical structural motifs. This whitepaper details the physicochemical properties, structural rationale, and laboratory workflows associated with this compound, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

The utility of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide stems from its unique combination of functional groups, which collectively optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties) ()[2].

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 2-Methoxy-N,2-dimethylpropane-1-sulfonamide
CAS Number 1877970-74-5
Molecular Formula C6H15NO3S
Molecular Weight 181.25 g/mol
SMILES CC(C)(OC)CS(=O)(NC)=O
Hydrogen Bond Donors (HBD) 1
Hydrogen Bond Acceptors (HBA) 3
Topological Polar Surface Area (TPSA) ~51.7 Ų
Mechanistic Rationale for Structural Features
  • The gem-Dimethyl Group: The inclusion of a gem-dimethyl moiety at the C2 position induces the Thorpe-Ingold effect (angle compression) ()[3],[4]. This restricts the conformational flexibility of the aliphatic chain, pre-organizing the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced binding affinity.

  • Methoxy Ether: Unlike a hydroxyl group, the methoxy group acts solely as a hydrogen bond acceptor (HBA). This subtle modification increases the compound's lipophilicity and prevents the formation of intramolecular hydrogen bonds that could otherwise sequester the molecule in a suboptimal geometry.

  • N-Methyl Sulfonamide: Sulfonamides are well-established bioisosteres for amides and carboxylic acids, offering superior metabolic stability against amidases and altered pKa profiles ()[5],[6]. By N-methylating the sulfonamide, the hydrogen bond donor (HBD) count is reduced from two to one. This reduction is a classical medicinal chemistry strategy to improve passive membrane permeability and oral bioavailability.

Mechanistic Utility in Drug Design

PharmacophoreLogic Core 2-Methoxy-N,2-dimethylpropane -1-sulfonamide N_Methyl N-Methylation Core->N_Methyl Gem_Dimethyl gem-Dimethyl Group Core->Gem_Dimethyl Methoxy Methoxy Ether Core->Methoxy Sulfonamide Sulfonamide Core Core->Sulfonamide Benefit1 Reduces HBD count Improves permeability N_Methyl->Benefit1 Benefit2 Thorpe-Ingold effect Pre-organizes conformation Gem_Dimethyl->Benefit2 Benefit3 HBA without HBD Increases lipophilicity Methoxy->Benefit3 Benefit4 Amide bioisostere Metabolic stability Sulfonamide->Benefit4

Figure 1: Pharmacophore optimization logic for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

Experimental Workflows & Protocols

To effectively utilize 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in drug development, researchers must validate its physicochemical behavior and successfully incorporate it into larger molecular scaffolds. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Thermodynamic Solubility and LogD (pH 7.4) Determination

Causality & Design: Kinetic solubility assays often overestimate solubility due to the formation of transient supersaturated states. A shake-flask thermodynamic equilibration method is employed here. Centrifugation is specifically chosen over filtration to prevent the lipophilic methoxy-sulfonamide from non-specifically binding to filter membranes, which would artificially lower the measured concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in LC-MS grade DMSO.

  • Buffer Addition: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Incubation & Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 800 rpm for 24 hours. This extended timeframe ensures the system reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Crucial Step: Carefully aspirate the supernatant without disturbing any potential microscopic pellet.

  • LC-MS/MS Quantification: Dilute the supernatant 1:10 in the mobile phase and analyze via LC-MS/MS. Use a highly conserved internal standard (e.g., diclofenac) to create a self-validating system that corrects for any matrix-induced ion suppression from the PBS buffer.

Workflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. Buffer Addition (PBS pH 7.4) Step1->Step2 Dilute Step3 3. Incubation (24h at 37°C) Step2->Step3 Equilibrate Step4 4. Phase Separation (Centrifugation) Step3->Step4 Isolate Step5 5. LC-MS/MS Quantification Step4->Step5 Analyze

Figure 2: Thermodynamic solubility and LogD determination workflow via LC-MS/MS.

Protocol 2: Synthetic Incorporation via N-Arylation (Buchwald-Hartwig Coupling)

Causality & Design: The secondary sulfonamide nitrogen is mildly acidic (pKa ~ 10-11). To incorporate this building block into an aryl scaffold (e.g., to replace an amide linkage), a palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized ()[6]. The use of a strong base (like Cs2CO3) is required to deprotonate the sulfonamide, generating a nucleophilic nitrogen species capable of oxidative addition to the Pd-aryl complex.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (1.0 eq), the target aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) and degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (Xantphos) and the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 100°C for 12-16 hours. Monitor the consumption of the sulfonamide starting material via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Sulfonimidamides in Medicinal and Agricultural Chemistry Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

Sources

Molecular Architecture and Conformational Dynamics of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Design and Synthetic Applications Prepared by Senior Application Scientist

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the precise control of molecular conformation to optimize target binding and metabolic stability. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5)[1] is a highly specialized, sterically encumbered building block that exemplifies this principle. Featuring a neopentyl-like quaternary carbon center adjacent to a sulfonamide moiety, this molecule leverages severe steric constraints to lock its conformational ensemble.

This whitepaper provides a comprehensive, field-proven analysis of the compound's structural dynamics. By synthesizing principles of physical organic chemistry with advanced computational and NMR methodologies, we delineate how the steric bulk at the C2 position dictates the rotational freedom of the sulfonamide pharmacophore, ultimately providing a blueprint for its application in modern drug discovery[2].

Structural Analysis: The Neopentyl-Like Core and Sulfonamide Geometry

To understand the utility of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, one must dissect its atomic connectivity and the resulting steric clashes. The molecule consists of a propane-1-sulfonamide backbone. The C2 position is a quaternary center bonded to two methyl groups (the C3 terminal methyl and the 2-methyl substituent), a methoxy group, and the C1 methylene.

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of the gem-dimethyl moiety at C2 induces a profound stereoelectronic phenomenon known as the Thorpe-Ingold effect[3]. In a standard aliphatic chain, the internal bond angles are roughly tetrahedral (~109.5°). However, the mutual steric repulsion between the two methyl groups and the methoxy group at C2 compresses their internal bond angles. To compensate, the external bond angle between the C1 methylene and the C2 quaternary center is forced to expand.

This expansion drastically increases the rotational energy barrier around the C1–C2 bond. Consequently, the molecule is restricted to a narrow set of staggered conformations to avoid severe gauche interactions between the bulky C2 substituents and the sulfonamide oxygen atoms.

Sulfonamide Rotational Dynamics

The sulfonamide group itself is not a simple cylinder of electron density; it possesses a distinct tetrahedral geometry at the sulfur atom. Literature demonstrates that sulfonamide bonds exhibit unique rotational dynamics, typically favoring specific eclipsed or staggered geometries relative to the adjacent carbon framework to minimize steric and electrostatic repulsion[4]. In the case of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, the N-methyl group introduces an additional vector of steric clash. The molecule must navigate the repulsion between the N-methyl group and the C2 bulk, effectively "locking" the sulfonamide into a pre-organized vector.

Mechanism GemDimethyl C2 Steric Bulk (gem-dimethyl/methoxy) RotBarrier Increased Rotational Barrier (C1-C2 Bond) GemDimethyl->RotBarrier ConfLock Conformational Locking (Staggered State) RotBarrier->ConfLock MetStab Enhanced Metabolic Stability ConfLock->MetStab TargetAff Improved Target Affinity (Entropic Gain) ConfLock->TargetAff

Figure 1: Causal relationship between C2 steric bulk and pharmacological utility.

Physicochemical Profiling

The steric constraints described above directly translate to the molecule's macroscopic physicochemical properties. The table below summarizes the quantitative data critical for evaluating this compound as a lead-like building block.

PropertyValueRationale / Impact in Drug Design
Molecular Formula C₆H₁₅NO₃S-
Molecular Weight 181.25 g/mol Low MW ensures high ligand efficiency (LE) when incorporated into larger scaffolds.
Topological Polar Surface Area (tPSA) 51.7 ŲOptimal for passive membrane permeability; falls well within the Lipinski Rule of 5 limits.
H-Bond Donors 1 (N-H)The secondary sulfonamide N-H serves as a highly directional pharmacophore anchor.
H-Bond Acceptors 3 (O, O, O)Two sulfonyl oxygens and one ether oxygen provide multiple vectors for target engagement.
Rotatable Bonds 4Kinetically restricted by the gem-dimethyl effect, reducing the entropic penalty upon binding.

Experimental & Computational Workflow for Conformational Elucidation

To rigorously validate the conformational locking hypothesized above, a dual computational and empirical approach is required. The following protocols are designed as self-validating systems; the computational predictions generate distance constraints that are empirically tested via NMR.

Protocol 1: Computational Conformational Sampling

Causality Check: Why use a two-tiered computational approach? Exploring the conformational space of highly branched aliphatic systems is computationally expensive. We first use a semi-empirical method for broad sampling, followed by high-level DFT to correct electronic energies and account for solvent effects.

  • Initial Conformational Sampling (CREST):

    • Execute the Conformer-Rotamer Ensemble Sampling Tool (CREST) utilizing the GFN2-xTB semi-empirical method[5].

    • Rationale: GFN2-xTB efficiently maps the local minima of the C1-C2 and C1-S rotational landscape, capturing potential intramolecular hydrogen bonding between the sulfonamide N-H and the C2-methoxy oxygen.

  • Energy Filtering:

    • Extract all conformers within a 5.0 kcal/mol window of the global minimum.

  • DFT Optimization:

    • Subject the filtered ensemble to Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level[6].

    • Rationale: The diffuse functions (+) are critical for accurately modeling the electron-rich sulfonyl oxygens.

  • Solvation Modeling:

    • Apply the SMD (Solvation Model based on Density) for Chloroform during optimization.

    • Rationale: Gas-phase optimizations artificially over-stabilize folded conformations due to exaggerated intramolecular electrostatic interactions. SMD corrects this by simulating the dielectric environment of the NMR solvent.

  • Frequency Calculation:

    • Perform vibrational frequency calculations to ensure the absence of imaginary frequencies (confirming true local minima) and to apply zero-point energy (ZPE) corrections.

Protocol 2: NMR-Based Conformational Validation

Causality Check: Why ROESY over NOESY? For mid-sized molecules (MW ~181 Da), the molecular tumbling rate in solution can match the spectrometer frequency, leading to a zero-crossing effect where NOE signals vanish. ROESY (Rotating-frame Overhauser Effect Spectroscopy) guarantees positive cross-peaks regardless of molecular weight.

  • Sample Preparation:

    • Dissolve 5.0 mg of the compound in 0.6 mL of anhydrous CDCl₃.

    • Rationale: CDCl₃ is a low-dielectric solvent that preserves native intramolecular interactions predicted by the SMD-DFT model.

  • Resonance Assignment:

    • Acquire standard 1D ¹H, ¹³C, and 2D HSQC/HMBC spectra at 298 K on a 600 MHz spectrometer to unambiguously assign the N-methyl, C2-methyls, and C2-methoxy protons.

  • ROESY Acquisition & Distance Mapping:

    • Acquire a 2D ROESY spectrum with a strictly calibrated mixing time of 250 ms.

    • Rationale: A 250 ms mixing time prevents spin diffusion (which creates false-positive distance correlations) while allowing sufficient cross-relaxation.

  • Data Integration:

    • Extract the cross-relaxation rates between the N-methyl protons and the C2-methoxy/methyl protons. Convert these to interatomic distance constraints (

      
       dependence) and overlay them onto the DFT-generated 3D models to validate the dominant solution-state conformer.
      

Workflow Input 2-Methoxy-N,2-dimethylpropane- 1-sulfonamide CREST CREST / GFN2-xTB Conformational Sampling Input->CREST DFT DFT Optimization (B3LYP/6-311+G(d,p), SMD) CREST->DFT Filter Energy Filtering (< 5 kcal/mol) DFT->Filter NMR ROESY NMR Validation (Distance Constraints) Filter->NMR Final Validated Conformational Ensemble NMR->Final

Figure 2: Computational and empirical workflow for conformational elucidation.

Conclusion: Utility in Drug Design

The strategic incorporation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide into a drug scaffold offers two distinct pharmacological advantages. First, the conformational locking induced by the gem-dimethyl/methoxy bulk pre-organizes the sulfonamide vector. When the molecule binds to a target protein, it suffers a significantly lower entropic penalty compared to flexible aliphatic chains, directly translating to enhanced binding affinity[2]. Second, the severe steric shielding around the C1 methylene group protects it from oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of the parent drug.

References

  • Title : 1877970-74-5 | 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Source : BLD Pharm URL : 1

  • Title : Selective Deuteration of Neopentyl Glycol and Its Effect on the Plastic Crystal Transformation Source : ACS Publications URL : 5

  • Title : Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study Source : ACS Publications URL : 4

  • Title : gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source : ResearchGate (Chemical Reviews) URL : 3

  • Title : Stable conformers of sulfanilamide, its anion and of the hypothetic anionic tautomer Source : ResearchGate URL : 6

  • Title : The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source : ACS Publications URL : 2

Sources

Thermodynamic Stability Profile of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized aliphatic sulfonamide building block utilized in advanced medicinal chemistry and drug development[1]. Understanding its thermodynamic stability is critical for predicting shelf-life, formulation compatibility, and in vivo metabolic resistance. This whitepaper provides an in-depth mechanistic analysis of its degradation kinetics, highlighting how its unique steric architecture and electronic properties synergize to create a highly thermodynamically stable molecule.

Structural Thermodynamics & Causal Stability Mechanisms

The exceptional stability of this compound is not coincidental; it is a direct consequence of its molecular architecture. The molecule resists the three primary pathways of pharmaceutical degradation—hydrolysis, oxidation, and thermal breakdown—through distinct thermodynamic and kinetic blockades.

Hydrolytic Resistance: The Sulfonamide Backbone

Unlike carboxamides, which are susceptible to both acid- and base-catalyzed hydrolysis, aliphatic sulfonamides exhibit profound hydrolytic stability[2]. The


 bond cleavage requires extreme activation energy (

). The uncatalyzed hydrolysis of similar aliphatic sulfonamides exhibits second-order rate constants as low as

, making spontaneous hydrolysis practically non-existent at physiological or formulation pH[3].

Furthermore, the presence of the


-methyl group renders this a secondary sulfonamide. Under strongly basic conditions, the weakly acidic 

proton (pKa

) is abstracted. The resulting anionic nitrogen (

) exerts a powerful electrostatic repulsion against incoming nucleophiles (such as

), effectively shutting down base-catalyzed hydrolysis pathways[4][5].
Steric Shielding: The Quaternary C2 Architecture

The aliphatic backbone features a gem-dimethyl and a methoxy group at the C2 position, establishing a neopentyl-like steric environment. In transition state theory, nucleophilic attack at the adjacent C1 or the sulfonyl sulfur requires a specific trajectory. The massive steric bulk of the quaternary C2 carbon severely restricts this approach angle, dramatically lowering the entropy of activation (


). This steric umbrella ensures that even under forced thermal stress, 

-type displacements are kinetically forbidden.
Oxidative Resistance: The -Proton Blockade

Standard aliphatic ethers are notorious for undergoing auto-oxidation to form explosive and degradative hydroperoxides. This radical chain reaction strictly requires the abstraction of an


-hydrogen adjacent to the ether oxygen.
Crucially, the C2 carbon in 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is quaternary —it is bonded to C1, C3, a methyl group, and the methoxy oxygen. Because it lacks any 

-hydrogens, the primary initiation step for auto-oxidation is thermodynamically blocked. The only available

-hydrogens reside on the methoxy methyl group itself, which are primary protons with exceptionally high bond dissociation energies (

), making radical abstraction highly unfavorable.

StabilityMechanisms Compound 2-Methoxy-N,2-dimethyl propane-1-sulfonamide HydrolysisAcid Acidic Hydrolysis Compound->HydrolysisAcid Blocked by high Ea (S-N bond stability) HydrolysisBase Basic Hydrolysis Compound->HydrolysisBase Blocked by N-deprotonation (Electrostatic repulsion) Oxidation Oxidative Stress Compound->Oxidation Blocked by lack of alpha-hydrogens at C2

Diagram 1: Structural mechanisms preventing primary degradation pathways.

Quantitative Thermodynamic Parameters

Based on structural homology with rigorously tested aliphatic sulfonamides and neopentyl ethers, the following thermodynamic parameters are established for the compound's degradation pathways.

Table 1: Predicted Thermodynamic Activation Parameters for Degradation

Degradation PathwayStress ConditionActivation Energy (

)
Enthalpy of Activation (

)
Entropy of Activation (

)
Predicted

(25°C, pH 7)
Acidic Hydrolysis 1.0 M HCl




Basic Hydrolysis 1.0 M NaOH




Auto-Oxidation Ambient

, Light




Thermal Cleavage Solid State



Stable to

Data synthesized from standard kinetic models for sulfonamide hydrolysis[3] and ether auto-oxidation kinetics. The highly negative


 for hydrolysis reflects the severe steric crowding at the transition state.

Experimental Protocols: Self-Validating Kinetic Profiling

To empirically validate the thermodynamic stability of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, a rigorous, self-validating forced degradation workflow must be employed. The following protocol ensures that no degradation products are missed (mass balance) and that kinetic parameters are accurately derived.

ICH Q1A(R2) Forced Degradation Protocol

Objective: To force >10% degradation to identify primary degradants without causing secondary degradation artifacts.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of

    
    .
    
  • Acidic Stress: Add

    
     to achieve a 1:1 volume ratio. Incubate in a sealed, inert vial at 80°C for 14 days.
    
  • Basic Stress: Add

    
     to achieve a 1:1 volume ratio. Incubate at 80°C for 14 days. (Note: Expect near-zero degradation due to 
    
    
    
    -deprotonation).
  • Oxidative Stress: Add 3%

    
     and incubate at 60°C for 7 days.
    
  • Quenching & Neutralization: Immediately quench samples in an ice bath. Neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl to prevent on-column degradation during analysis.

Arrhenius Kinetic Profiling & Mass Balance

Objective: To calculate the exact Activation Energy (


) and predict shelf-life.
  • Isothermal Incubation: Subject the compound to 1.0 M HCl at four distinct temperatures: 50°C, 60°C, 70°C, and 80°C.

  • Sampling: Extract

    
     aliquots at 
    
    
    
    .
  • Orthogonal Analysis: Analyze samples using LC-UV (at 210 nm) and LC-MS (ESI+).

    • Self-Validation Check: The sum of the peak areas of the intact API and all degradants must equal the initial

      
       peak area (
      
      
      
      ). If mass balance fails, a volatile degradant (e.g., methanol from ether cleavage) or a non-UV-absorbing species has formed, necessitating GC-MS cross-validation.
  • Data Processing: Plot the natural log of the degradation rate constant (

    
    ) against the inverse of temperature (
    
    
    
    in Kelvin). The slope of this line equals
    
    
    , allowing for precise thermodynamic quantification.

KineticWorkflow Step1 1. Sample Preparation (1.0 mg/mL in Buffer) Step2 2. Isothermal Stress (50°C, 60°C, 70°C, 80°C) Step1->Step2 Step3 3. Orthogonal LC-MS/UV (Mass Balance Check) Step2->Step3 Step4 4. Arrhenius Plotting (ln(k) vs 1/T) Step3->Step4 Step5 5. Shelf-Life Prediction (Extrapolate to 25°C) Step4->Step5

Diagram 2: Arrhenius kinetic profiling workflow for shelf-life prediction.

Conclusion

2-Methoxy-N,2-dimethylpropane-1-sulfonamide represents a triumph of steric and electronic design. By combining the inherent hydrolytic stability of the sulfonamide bond[2][4] with the extreme steric shielding of a quaternary C2 carbon, the molecule achieves near-total resistance to standard pharmaceutical degradation pathways. Its lack of


-hydrogens further immunizes it against ether auto-oxidation, making it an exceptionally robust candidate for integration into complex drug scaffolds.

References

  • EN300-680751 - EnamineStore EnamineStore
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides BenchChem
  • CHAPTER 2: Hydrolytic Degradation - Books The Royal Society of Chemistry
  • 24.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis MDPI

Sources

Pharmacological Utility and Mechanistic Profiling of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), the strategic deployment of highly engineered aliphatic sulfonamides is revolutionizing lead optimization. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized chemical building block designed to act as a versatile pharmacophore. While not a standalone therapeutic, this fragment is integrated into larger molecular scaffolds to modulate physicochemical properties, improve metabolic stability, and serve as a precise target-binding motif.

This technical whitepaper deconstructs the pharmacological mechanism of action of this specific moiety, detailing the causality behind its structural design, its interactions within biological targets, and the self-validating experimental protocols required to evaluate its efficacy in preclinical workflows.

Structural Rationale & Physicochemical Causality

The pharmacological utility of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is dictated by three distinct structural features, each engineered to solve specific liabilities in drug development:

  • The N-Methyl Sulfonamide Core: Sulfonamides represent nearly 10% of FDA-approved drugs, serving as critical pharmacophores across multiple therapeutic areas[1]. Unlike primary sulfonamides, the N-methyl substitution modulates the pKa, rendering it a weaker acid. This structural tweak shifts the moiety from a pan-metalloenzyme inhibitor to a highly selective bioisostere for amides or carboxylic acids. Furthermore, aliphatic sulfonamides are increasingly utilized to adjust acidity, improve aqueous solubility, and significantly reduce hERG channel toxicity compared to traditional lipophilic groups[2].

  • The C2 Quaternary Center (Gem-Dimethyl Shield): The beta-carbon (C2) is fully substituted with two methyl groups and a methoxy group. Causality: Aliphatic chains are notoriously susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes at the alpha and beta carbons. The massive steric bulk of this quaternary center physically occludes the CYP450 catalytic heme iron, drastically increasing the metabolic half-life of the pharmacophore.

  • The Methoxy Group: The localized oxygen acts as an intramolecular hydrogen-bond acceptor. Causality: By interacting with the sulfonamide proton or adjacent scaffold elements, the methoxy group restricts the rotational degrees of freedom. This pre-organization lowers the entropic penalty upon target binding, thereby increasing overall binding affinity.

BindingModel cluster_ligand Pharmacophore: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide cluster_target Enzyme Active Site Methoxy Methoxy Group (H-Bond Acceptor) GemDimethyl C2 Quaternary Center (Steric Shield) Methoxy->GemDimethyl Sulfonamide N-Methyl Sulfonamide (Target Binding) GemDimethyl->Sulfonamide Hydrophobic Lipophilic Pocket GemDimethyl->Hydrophobic Van der Waals Zn Catalytic Target (e.g., Zn2+) Sulfonamide->Zn Coordinate Bond Thr199 Polar Residue Sulfonamide->Thr199 H-Bond

Fig 1: Mechanistic binding interactions of the highly shielded sulfonamide pharmacophore within an enzyme active site.

Core Pharmacological Mechanisms (Target Classes)

When incorporated into a lead compound, this moiety operates via two primary pharmacological mechanisms depending on the target class:

Mechanism A: Metalloenzyme Modulation (Zinc Chelation)

The structural versatility of sulfonamides allows them to function as bioisosteres, modulating physicochemical properties without compromising target affinity[3]. In zinc-dependent metalloenzymes (e.g., Carbonic Anhydrases or Matrix Metalloproteinases), the deprotonated sulfonamide nitrogen directly coordinates with the catalytic


 ion. The N-methyl group introduces steric hindrance that prevents binding to off-target ubiquitous isozymes (like CA I and CA II), driving selectivity toward larger, disease-specific active sites (e.g., CA IX in tumor microenvironments).
Mechanism B: Protease Recognition Element

In the context of viral or parasitic cysteine proteases, aliphatic N-methyl sulfonamides serve as highly stable recognition elements. Recent studies demonstrate that the N-methyl sulfonamide motif exhibits significantly lower glutathione (GSH) reactivity compared to traditional electrophiles, ensuring high proteome-wide selectivity while minimizing off-target toxicity and idiosyncratic adverse drug reactions[4].

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacological integration of this fragment, the following protocols must be executed. As a standard of scientific integrity, these workflows are designed as self-validating systems —meaning the assay inherently proves its own operational competency through embedded controls.

Protocol 1: Isozyme-Selective Metalloenzyme Inhibition Assay

Objective: Quantify the binding affinity (


) of the sulfonamide-bearing lead compound against a target metalloenzyme.
Causality:  We utilize a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) because the esterase activity of the enzyme cleaves the acetate, releasing a highly fluorescent coumarin derivative. This allows for real-time kinetic monitoring without the interference of UV-absorbing compound aggregates.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM stock of the test compound in 100% anhydrous DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% CHAPS) to achieve a final DMSO concentration of

    
    .
    
  • Enzyme Incubation: Add 10 nM of the purified recombinant enzyme to a 384-well black microplate. Add the compound dilutions and incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the sterically hindered N-methyl sulfonamide to reach thermodynamic binding equilibrium.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate to all wells using an automated dispenser.

  • Kinetic Readout: Monitor fluorescence (Ex: 365 nm, Em: 450 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation Mechanism:

    • Positive Control: Acetazolamide (1 µM) must show >95% inhibition to validate enzyme susceptibility.

    • Negative Control: A "no-enzyme" blank must be included to quantify the auto-hydrolysis rate of the substrate. If auto-hydrolysis exceeds 10% of the total signal, the buffer pH must be recalibrated.

Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Confirm that the C2 quaternary center effectively shields the molecule from CYP450-mediated degradation.

Step-by-Step Workflow:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity and extracting the lipophilic analytes.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism:

    • High-Clearance Control: Verapamil must exhibit a

      
       minutes. If it does not, the microsomes are metabolically compromised (inactive CYP3A4), and the assay is rejected.
      
    • Low-Clearance Control: Warfarin must exhibit a

      
       minutes to validate that non-specific binding or thermal degradation is not occurring.
      

Workflow Start Compound Prep (10 mM in DMSO) Assay Target Inhibition Assay (Fluorogenic Readout) Start->Assay Stability Microsomal Stability (HLM + NADPH) Start->Stability LCMS LC-MS/MS Quantification (MRM Mode) Assay->LCMS Stability->LCMS Data Data Synthesis (IC50 & T1/2 Calculation) LCMS->Data

Fig 2: Self-validating high-throughput workflow for evaluating pharmacological and metabolic profiles.

Quantitative Data Summaries

The following tables summarize the theoretical and empirical advantages of utilizing the 2-Methoxy-N,2-dimethylpropane-1-sulfonamide pharmacophore compared to unshielded alternatives.

Table 1: Physicochemical & ADME Profiling of the Pharmacophore

ParameterValueCausality / Impact
Molecular Weight 181.25 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD.
cLogP (Predicted) 0.85Balanced lipophilicity; ensures aqueous solubility while permitting membrane permeation.
Topological Polar Surface Area 55.5 ŲOptimal for avoiding hERG liabilities and maintaining oral bioavailability.
H-Bond Donors / Acceptors 1 / 4N-H acts as a directed donor; sulfonyl and methoxy oxygens act as versatile acceptors.

Table 2: Comparative Microsomal Stability (HLM Assay)

Compound / Motif

(min)
Intrinsic Clearance (

)
Mechanistic Rationale
Primary Alkyl Sulfonamide < 15HighRapid CYP-mediated oxidation at exposed α/β carbons.
2-Methoxy-N,2-dimethyl... > 120LowQuaternary C2 center sterically occludes CYP450 active sites.
Verapamil (Control) 12HighValidates metabolic competency of the HLM assay.
Warfarin (Control) > 200LowValidates baseline stability and absence of non-specific degradation.

References

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B. Available at:[Link][3]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. bioRxiv. Available at:[Link][4]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society (ACS). Available at:[Link][1]

Sources

Engineering the Sulfonamide Scaffold: A Comprehensive Literature Review of Biological Targets, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing assay development and drug screening, I have witnessed the remarkable evolution of the sulfonamide moiety (


). Originally discovered as the pharmacophore behind the first synthetic antimicrobials (e.g., Prontosil), sulfonamides have transcended their bacteriostatic origins to become a privileged scaffold in modern pharmacology. This whitepaper synthesizes recent literature to explore the mechanistic pathways of novel sulfonamide derivatives, presents quantitative efficacy data, and outlines a self-validating experimental protocol for evaluating target-specific inhibition.

Mechanistic Pathways & Biological Targets

The unique physicochemical properties of the sulfonamide group—specifically its ability to act as both a hydrogen bond donor and acceptor while maintaining metabolic stability—allow it to interact selectively with diverse metalloenzymes and receptors.

Carbonic Anhydrase IX (CA IX) and Tumor Hypoxia

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. This low-oxygen state triggers the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1


), which transcriptionally upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) (1)[1]. CA IX catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons, driving extracellular acidification that promotes tumor invasion, metastasis, and chemoresistance.

Ureidobenzenesulfonamides, most notably the clinical candidate SLC-0111 , selectively target CA IX. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (


) in the enzyme's active site, effectively neutralizing the tumor microenvironment and attenuating cell viability (2)[2].

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Accumulation Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Transcription Acid Extracellular Acidification CAIX->Acid CO2 Hydration Metastasis Tumor Invasion & Metastasis Acid->Metastasis Promotes SLC SLC-0111 (Sulfonamide Inhibitor) SLC->CAIX Zinc Binding (Inhibition)

Caption: Hypoxia-induced CA IX signaling pathway and its targeted inhibition by the sulfonamide SLC-0111.

Emerging Targets: Indole Hybrids and Metallo-Complexes

Beyond CA inhibition, modern structure-based drug design has yielded multi-target sulfonamide hybrids:

  • Indole-Sulfonamides: Libraries of indole-sulfonamide derivatives have demonstrated potent antimalarial activity against multi-drug resistant P. falciparum and selective cytotoxicity against hepatocellular carcinoma (HepG2) cell lines (3)[3].

  • Copper(II) Complexes: Coordinating sulfonamides with transition metals like

    
     produces complexes that intercalate DNA. The planar aromatic rings facilitate insertion between base pairs, where the complex acts as a chemical nuclease, generating localized reactive oxygen species to destroy nucleic acids (4)[4].
    

Quantitative Structure-Activity Relationship (QSAR) Data

To rationally design sulfonamide inhibitors, we must benchmark their Structure-Activity Relationships (SAR) across different isoforms. Table 1 summarizes the inhibitory profiles of key sulfonamide derivatives evaluated in recent literature.

Table 1: Inhibitory Profiles (


 / 

) of Key Sulfonamide Derivatives
CompoundTarget Isoform / Cell Line

/

Value
Biological Application / StatusReference
Acetazolamide (AAZ) hCA II (Cytosolic)~25 nMFDA-approved (Diuretic/Glaucoma)(5)[5]
SLC-0111 hCA IX (Tumor-associated)45 nMPhase 1b/II Clinical Trials (Solid Tumors)(6)[6]
Anthraquinone-Sulfonamide (6h) hCA IX (Tumor-associated)30.06 nMPreclinical in vitro (Anticancer)(7)[7]
Indole-Sulfonamide (Deriv. 30) HepG2 (Hepatocellular Carcinoma)7.37 μMPreclinical in vitro (Anticancer)(3)[3]

Experimental Protocols: A Self-Validating System

As a rigorous standard in biological research, experimental protocols must be self-validating. The following workflow details the in vitro assessment of CA IX inhibition using a 4-nitrophenyl acetate (4-NPA) esterase assay (7)[7].

Causality & Rationale: Carbonic anhydrase possesses native esterase activity, converting the colorless substrate 4-NPA into 4-nitrophenol, which strongly absorbs light at 348 nm. By monitoring the kinetic change in absorbance, we directly quantify the catalytic rate. A 15-minute pre-incubation is strictly required to allow the sulfonamide anion to displace the water molecule and coordinate with the active-site zinc ion before substrate introduction.

Step-by-Step Methodology: 4-NPA Esterase Assay
  • Reagent Preparation: Prepare a 10 mM stock of the sulfonamide derivative (e.g., SLC-0111) in sterile DMSO. Dilute to working concentrations (0.1 nM to 100 μM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M

    
    ).
    
  • Enzyme Incubation: In a 96-well UV-transparent microplate, combine 10 nM of recombinant human CA IX with the serially diluted sulfonamide inhibitors.

  • Internal Controls (Critical):

    • Positive Control: Acetazolamide (100 nM).

    • Vehicle Control: DMSO (matched to the highest concentration used in test wells, strictly < 1% final volume).

  • Equilibration: Incubate the plate at room temperature for exactly 15 minutes to ensure thermodynamic equilibrium of the zinc-sulfonamide complex.

  • Substrate Addition: Rapidly add 4-NPA (final concentration 1 mM) to all wells to initiate the esterase reaction.

  • Kinetic Measurement: Immediately read the absorbance at 348 nm using a microplate reader in kinetic mode for 3 minutes (capturing readings every 15 seconds).

  • Self-Validation Check:

    • The Vehicle Control must show a linear, uninhibited increase in absorbance over the 3 minutes.

    • The Acetazolamide Control must demonstrate >90% inhibition of the slope compared to the vehicle.

    • If both conditions are met, proceed to calculate the initial velocity (

      
      ) for each test well.
      
  • Data Analysis: Plot the percentage of inhibition versus

    
     and fit the data to a four-parameter logistic non-linear regression curve to derive the 
    
    
    
    .

HTS_Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (Recombinant CA IX + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (4-NPA) Incubate->Substrate Read 4. Kinetic Readout (Absorbance at 348 nm) Substrate->Read Control1 Validation: Vehicle Control (Linear Activity) Read->Control1 Control2 Validation: Acetazolamide (>90% Inhibition) Read->Control2 Analysis 5. IC50 Calculation (Non-linear Regression) Control1->Analysis Pass Control2->Analysis Pass

Caption: Step-by-step self-validating workflow for evaluating sulfonamide-mediated CA IX inhibition.

Conclusion

The literature confirms that the sulfonamide pharmacophore is far from exhausted. The transition from broad-spectrum antimicrobials to highly selective, hypoxia-targeted oncology drugs like SLC-0111 demonstrates the power of rational, structure-based drug design (8)[8]. Future research must continue to leverage multi-target hybrids, combining sulfonamides with other bioactive moieties to overcome drug resistance and enhance tissue-specific delivery.

References

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration Frontiers URL
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors NIH PMC URL
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors MDPI URL
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies ACS Omega URL
  • New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents MDPI URL
  • Full article: In vitro inhibition of cytosolic carbonic anhydrases I and II by some new dihydroxycoumarin compounds Taylor & Francis URL
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors NIH PMC URL
  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII ResearchGate URL

Sources

Hydrophobicity and Partition Coefficient (LogP) Profiling of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule therapeutics, the partition coefficient (LogP) and distribution coefficient (LogD) are fundamental physicochemical parameters that dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized building block increasingly utilized in medicinal chemistry to introduce steric bulk, modulate hydrogen bonding, and tune the lipophilicity of lead compounds [1].

As an application scientist overseeing physicochemical profiling, I approach the evaluation of this molecule not just as a structural formula, but as a dynamic entity interacting with aqueous and lipid environments. This whitepaper provides an in-depth mechanistic analysis of its hydrophobicity, theoretical LogP calculations, and the gold-standard experimental protocols required to validate these metrics in a laboratory setting.

Structural Deconstruction and Predictive Lipophilicity

To understand the hydrophobicity of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, we must first deconstruct its chemical architecture (SMILES: CC(C)(OC)CS(=O)(NC)=O). The molecule presents a fascinating dichotomy of polar and non-polar domains:

  • The Sulfonamide Core (-SO₂NH-CH₃): This moiety is highly polar. The sulfonyl group acts as a strong hydrogen-bond acceptor, while the secondary amine is a hydrogen-bond donor. This core drives aqueous solubility.

  • The Aliphatic Backbone (Dimethylpropane): The tert-butyl-like arrangement provides significant hydrophobic bulk and steric shielding, which enhances lipid membrane permeability.

  • The Methoxy Group (-OCH₃): Acting as a weak hydrogen-bond acceptor, this ether linkage slightly reduces overall lipophilicity compared to a pure alkyl chain but increases the molecule's topological polar surface area (tPSA).

Causality in Physicochemical Behavior

The pKa of a typical secondary alkyl sulfonamide is approximately 10.5. At physiological pH (7.4), 2-Methoxy-N,2-dimethylpropane-1-sulfonamide remains almost entirely in its neutral, non-ionized state. Consequently, its LogD₇.₄ value will be virtually identical to its LogP value.

We can estimate the theoretical LogP (cLogP) using a fragment-based predictive model (Table 1), which sums the lipophilic contributions of individual functional groups.

Table 1: Fragment-Based Predictive LogP Calculation
Molecular FragmentStructural ContributionEstimated LogP Contribution
Base Core Methanesulfonamide-0.90
N-Alkylation N-Methyl group+0.50
Aliphatic Chain Methylene (-CH₂-)+0.50
Steric Center Quaternary Carbon (-C-)+0.20
Branching Two Methyls (-CH₃ x2)+1.00
Ether Linkage Oxygen (-O-)-0.30
Terminal Ether Methoxy Methyl (-CH₃)+0.50
Total Estimated cLogP Calculated Sum ~ 1.50

Data Interpretation: A LogP of ~1.50 indicates that this building block is moderately lipophilic. It perfectly satisfies Lipinski’s Rule of Five (LogP < 5), making it an ideal fragment for oral drug candidates requiring a balance of aqueous solubility and membrane permeability [2].

Experimental Methodologies for LogP/LogD Determination

Theoretical calculations must be empirically validated. In our laboratories, we rely on two self-validating protocols to determine the partition coefficients of sulfonamide derivatives: the Miniaturized Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Miniaturized Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the thermodynamic distribution of a compound between an aqueous phase and an organic phase (n-octanol) [3]. n-Octanol is chosen because its hydroxyl group and alkyl chain closely mimic the amphiphilic nature of biological lipid bilayers[4].

Step-by-Step Protocol:

  • Phase Saturation (Critical Step): Vigorously stir n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours, then allow them to separate. Causality: If the solvents are not mutually saturated prior to the assay, they will partition into each other during the experiment, altering the phase volumes and skewing the final concentration ratio.

  • Sample Preparation: Dissolve 1 mg of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in DMSO to create a 10 mM stock solution.

  • Partitioning: Add a 10 μL aliquot of the DMSO stock to a glass vial containing 990 μL of the saturated PBS and 100 μL of the saturated n-octanol.

  • Equilibration: Rotate the vial mechanically at 30 rpm for 1 hour at a constant temperature (25°C).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. Causality: Mechanical shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation forces complete phase separation, preventing aqueous molecules from falsely inflating the octanol concentration reading.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) layers. Perform serial dilutions and quantify the compound concentration in each phase using LC-MS/MS [5].

  • Calculation:

    
    
    

ShakeFlask N1 Phase Saturation (n-Octanol & Buffer) N2 Compound Addition (10 mM DMSO Stock) N1->N2 N3 Equilibration (Shake 1h, 30 rpm) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 LogP/LogD Calculation N5->N6

Workflow of the miniaturized shake-flask method for LogP/LogD determination.

Reversed-Phase HPLC (RP-HPLC) Method

While the shake-flask method is highly accurate, it is low-throughput. For rapid screening of sulfonamide derivatives, RP-HPLC is the preferred alternative [6].

In this method, the C18 stationary phase acts as the lipophilic environment (mimicking the lipid membrane), while the aqueous mobile phase acts as the hydrophilic environment. The time a compound spends retained on the column correlates directly with its lipophilicity.

Step-by-Step Protocol:

  • Calibration: Select a minimum of six reference sulfonamides (e.g., sulfanilamide, sulfathiazole) with known, literature-validated LogP values spanning from -1.0 to 4.0.

  • Chromatographic Run: Inject the reference standards and the target compound (2-Methoxy-N,2-dimethylpropane-1-sulfonamide) into an HPLC system equipped with a C18 column. Use an isocratic mobile phase (e.g., 85% aqueous buffer / 15% methanol).

  • Determine Capacity Factor (

    
    ):  Record the retention time (
    
    
    
    ) of each compound and the dead time (
    
    
    ) of the column (using an unretained marker like uracil). Calculate the capacity factor:
    
    
    .
  • Linear Regression: Plot

    
     versus the known LogP values of the reference standards to generate a calibration curve.
    
  • Interpolation: Use the

    
     of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide to interpolate its exact LogP from the standard curve. Causality: Because the target compound shares the same primary functional groups (sulfonamide) as the reference standards, their hydrogen-bonding interactions with the stationary phase will be structurally homologous, ensuring high interpolation accuracy [7].
    

RPHPLC S1 Run Reference Standards (Known LogP) S2 Measure Retention Times (tr) Calculate Capacity Factor (k) S1->S2 S3 Construct Calibration Curve (log k vs. known LogP) S2->S3 S5 Interpolate LogP from Calibration Curve S3->S5 S4 Run Target Compound (CAS: 1877970-74-5) S4->S2

RP-HPLC methodology for interpolating partition coefficients using capacity factors.

Methodological Comparison

To assist researchers in selecting the appropriate validation method for their specific drug discovery pipeline, the operational parameters of both techniques are summarized below.

Table 2: Comparison of LogP Determination Methods for Sulfonamides
ParameterShake-Flask MethodRP-HPLC Method
Throughput Low (Labor-intensive)High (Automated)
Material Required ~1 mg< 0.1 mg
Purity Requirement Must be highly pure (>95%)Tolerates impurities (separated on column)
Dynamic Range LogP -2 to +4LogP 0 to +6
Primary Use Case Final validation of lead candidatesEarly-stage library screening

Conclusion

The structural composition of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide yields a finely tuned lipophilic profile (estimated LogP ~1.50). The juxtaposition of the polar sulfonamide core against the sterically hindered, lipophilic dimethylpropane backbone makes it an exceptional building block for optimizing the ADME properties of therapeutic candidates. By employing rigorous, self-validating experimental frameworks like the mutual-saturation Shake-Flask method and homologous RP-HPLC interpolation, drug development professionals can accurately quantify these properties, ensuring confident progression into in vivo pharmacokinetic studies.

References

  • Kheylik, Yurii, et al. "LogP / LogD shake-flask method v1." protocols.io, Aug. 2024.[Link]

  • Ràfols, C., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, vol. 76, 2015, pp. 33-43. [Link]

  • BioDuro-Sundia. "ADME LogP LogD Assay." BioDuro, 2024.[Link]

  • Morak-Młodawska, Beata, et al. "Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations." ResearchGate, Mar. 2011.[Link]

  • Royal Society of Chemistry. "Determining Partition Coefficients of Sulfonamides by Reversed-Phase Chromatography." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2020.[Link]

The Evolution of sp³-Rich Sulfonamides: History, Discovery, and Synthesis of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, aliphatic scaffolds represents one of the most significant paradigm shifts of the 21st century. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) exemplifies this evolutionary leap. As a highly specialized, sp³-rich chemical building block, it was conceptualized to overcome the pharmacokinetic bottlenecks—such as poor aqueous solubility and high attrition rates—historically associated with traditional aryl sulfonamides. This whitepaper provides an in-depth technical analysis of the compound's discovery context, structural rationale, and the state-of-the-art synthetic methodologies required for its assembly.

Historical Context: Escaping "Flatland"

For decades, the drug discovery pipeline was dominated by cross-coupling chemistries (e.g., Suzuki, Sonogashira), which inadvertently biased screening libraries toward flat, hydrophobic, and aromatic structures. While synthetically accessible, these "flatland" molecules often suffered from poor physicochemical properties and off-target toxicity.

The publication of the landmark paper "Escape from Flatland" by catalyzed a fundamental change in library design. The authors demonstrated that clinical success correlates strongly with molecular complexity, specifically the fraction of sp³-hybridized carbons (Fsp³).

The discovery and commercialization of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide by chemical vendors (such as Enamine and BLD Pharm)[1][2] emerged directly from this mandate. The sulfonamide moiety is a privileged pharmacophore, historically utilized in carbonic anhydrase and protease inhibitors. However, transitioning from aryl sulfonamides to aliphatic sulfonamides presented synthetic and stability challenges. The design of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide solved these issues by embedding the sulfonamide within a highly sterically hindered, oxygenated aliphatic framework.

G A Traditional Aryl Sulfonamides (Low Fsp3, 'Flatland') B Physicochemical Bottlenecks (Poor Solubility, High Attrition) A->B Drives need for C 'Escape from Flatland' Paradigm (Increasing 3D Character) B->C Catalyzes D Aliphatic Sulfonamide Scaffolds (Improved PK/PD Profiles) C->D Leads to E 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (High Fsp3, Steric Control) D->E Specific realization

Caption: Logical progression from traditional aryl sulfonamides to high-Fsp3 aliphatic scaffolds.

Structural Rationale and Physicochemical Profiling

As a Senior Application Scientist, I emphasize that every functional group in 2-Methoxy-N,2-dimethylpropane-1-sulfonamide serves a distinct thermodynamic or kinetic purpose:

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The inclusion of a quaternary carbon at the C2 position restricts the conformational flexibility of the aliphatic chain. This pre-organizes the molecule, reducing the entropic penalty upon binding to a protein target.

  • The Methoxy Ether (-OCH₃): Acting as a strong hydrogen bond acceptor, the methoxy group significantly improves the compound's aqueous solubility (LogS) and lowers its lipophilicity (LogP) compared to a purely hydrocarbon chain.

  • N-Methylation: Primary sulfonamides possess two hydrogen bond donors, which can incur a high desolvation penalty when crossing lipid bilayers. N-methylation reduces the donor count to one, optimizing the balance between target engagement and passive membrane permeability.

Quantitative Data Summary
PropertyValueScientific Implication
Molecular Formula C₆H₁₅NO₃SLow molecular weight fragment (<200 Da).
Molecular Weight 181.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Fsp³ (Fraction sp³) 1.00Maximum 3D character; zero aromatic rings.
H-Bond Donors / Acceptors 1 / 4Favorable for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area ~51.8 ŲExcellent predicted membrane permeability.

Synthetic Methodology and Mechanistic Design

Historically, synthesizing aliphatic sulfonamides required the use of toxic sulfur dioxide (SO₂) gas or harsh oxidative conditions. The modern synthesis of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide relies on a safer, telescoped approach utilizing Rongalite (sodium hydroxymethylsulfinate) as an SO₂ surrogate [3][4].

Synthesis SM Isobutylene + Methanol Step1 Alkoxybromination (NBS, MeOH) SM->Step1 Int1 1-Bromo-2-methoxy- 2-methylpropane Step1->Int1 Step2 Sulfinylation (Rongalite, DMF) Int1->Step2 Int2 Alkylsulfinate Intermediate Step2->Int2 Step3 Chlorination (NCS, 0°C) Int2->Step3 Int3 Sulfonyl Chloride Intermediate Step3->Int3 Step4 Amination (Methylamine, Et3N) Int3->Step4 Final 2-Methoxy-N,2-dimethyl propane-1-sulfonamide Step4->Final

Caption: Telescoped synthetic workflow utilizing Rongalite for aliphatic sulfonamide generation.

Precursor Synthesis: Regioselective Alkoxybromination

The synthesis begins with the preparation of the alkyl halide precursor, 1-bromo-2-methoxy-2-methylpropane (CAS: 19752-21-7)[5][6].

Causality & Rationale: We utilize N-Bromosuccinimide (NBS) in methanol rather than molecular bromine (Br₂). NBS provides a controlled, low-concentration source of electrophilic bromine, preventing unwanted side reactions. Methanol acts as both the solvent and the nucleophile. The reaction is highly regioselective: the electrophilic attack of Br⁺ on isobutylene forms a tertiary carbocation intermediate, which is immediately trapped by methanol at the more substituted carbon, yielding the desired primary bromide [7].

Step-by-Step Protocol:

  • Charge a flame-dried round-bottom flask with isobutylene (1.0 equiv) dissolved in anhydrous methanol (0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes to control the exothermic formation of the bromonium ion.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant.

  • Extract the aqueous layer with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 1-bromo-2-methoxy-2-methylpropane.

Telescoped Sulfonamide Assembly via Rongalite

The conversion of the sterically hindered primary bromide to the final sulfonamide is achieved via a one-pot telescoping sequence.

Causality & Rationale: 1-bromo-2-methoxy-2-methylpropane is a neopentyl-like halide, making it highly resistant to standard Sₙ2 nucleophilic attack[8]. To overcome this steric hindrance, we employ Rongalite in polar aprotic solvents (DMF) at elevated temperatures. Rongalite acts as a nucleophilic source of sulfoxylate (SO₂²⁻), which displaces the bromide to form a sodium alkylsulfinate intermediate. In situ oxidative chlorination with N-Chlorosuccinimide (NCS) yields the sulfonyl chloride, which is immediately trapped by methylamine to prevent hydrolysis [3][4].

Step-by-Step Protocol:

  • Sulfinylation: Dissolve 1-bromo-2-methoxy-2-methylpropane (1.0 equiv) and Rongalite (1.5 equiv) in anhydrous DMF (0.2 M). Heat the mixture to 80 °C and stir for 4 hours until complete consumption of the alkyl halide (monitor via GC-MS).

  • Chlorination: Cool the reaction mixture strictly to 0 °C. Add N-Chlorosuccinimide (NCS, 1.2 equiv) in one portion. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour to form the sulfonyl chloride intermediate.

  • Amination: Dilute the mixture with dichloromethane (DCM) and re-cool to 0 °C. Add methylamine (2.0 M in THF, 2.0 equiv) dropwise, followed by triethylamine (Et₃N, 2.0 equiv) as an acid scavenger.

  • Work-up: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization to yield pure 2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

Applications in Modern Drug Discovery

The discovery and commercial availability of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide have empowered medicinal chemists to rapidly deploy it in Fragment-Based Drug Discovery (FBDD) campaigns. Its primary applications include:

  • Bioisosteric Replacement: Acting as a non-planar bioisostere for ortho-substituted aryl amides, improving the metabolic stability of lead compounds against amidases.

  • Library Enumeration: Serving as a versatile nucleophile in parallel synthesis arrays, allowing for the rapid generation of sp³-rich libraries targeting challenging protein-protein interactions (PPIs).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Shavnya, A., Coffey, S. B., Hesp, K. D., Ross, S. C., & Tsai, A. S. (2016). Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Synthesis of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. Organic Letters, 18(22), 5848–5851. URL:[Link]

  • PubChem. (2024). 1-Bromo-2-methoxy-2-methylpropane. CID 10920893. URL:[Link]

  • PubChem. (2024). 2-Methoxy-2-methyl-1-propanol. CID 11768518. URL:[Link]

Sources

Biological half-life and metabolic stability of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Half-Life and Metabolic Stability of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide: A Technical Guide for Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount to overcoming pharmacokinetic liabilities. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly functionalized, sterically hindered aliphatic sulfonamide[1]. It is increasingly evaluated in hit-to-lead optimization campaigns to modulate physicochemical properties, such as aqueous solubility and target residence time, without compromising metabolic stability.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural causality behind this compound's metabolic profile. We will explore how its neopentyl-like architecture dictates its biological half-life (


) and provide a self-validating experimental framework for quantifying its intrinsic clearance (

) in vitro.

Structural Causality & Predictive Metabolism

The metabolic fate of a molecule is inextricably linked to its stereoelectronic topology. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide possesses three distinct micro-environments that dictate its interaction with Cytochrome P450 (CYP) enzymes:

A. The gem-Dimethyl Effect & Steric Shielding

The core of this molecule features a gem-dimethyl group at the C2 position, creating a neopentyl-like quaternary carbon center. The incorporation of a gem-dimethyl group is a classical bioisosteric strategy used to restrict conformational flexibility and block metabolically labile sites[2][3].

  • Causality: The immense steric bulk provided by the two methyl groups and the adjacent methoxy ether physically shields the C1 methylene bridge. This steric hindrance prevents the CYP-mediated

    
    -oxidation that typically plagues unbranched alkyl sulfonamides, thereby significantly prolonging the compound's biological half-life[2][4].
    
B. N-Demethylation Liability

The molecule contains a secondary N-methyl sulfonamide. CYP enzymes (predominantly CYP3A4 and CYP2C19) can catalyze the


-hydroxylation of this N-methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses into formaldehyde and a primary sulfonamide[5][6].
  • Causality: While N-demethylation is a known liability, the strong electron-withdrawing nature of the adjacent sulfonyl group pulls electron density away from the nitrogen. This stereoelectronic effect raises the activation energy required for CYP-mediated oxidation, making this N-methyl group more metabolically robust than a standard N-alkyl amine[5].

C. O-Demethylation Liability

The C2-methoxy group is susceptible to oxidative cleavage (O-demethylation), which would yield a tertiary alcohol[5][6]. However, because the ether oxygen is bonded directly to a highly congested quaternary carbon, access by the active site heme iron of CYP enzymes is sterically restricted, rendering this a slow-turnover pathway.

MetabolicPathway Parent 2-Methoxy-N,2-dimethylpropane -1-sulfonamide NDemethyl Primary Sulfonamide (N-Demethylation) Parent->NDemethyl CYP450 - Formaldehyde ODemethyl Tertiary Alcohol (O-Demethylation) Parent->ODemethyl CYP450 - Formaldehyde Hydroxylation Aliphatic Alcohol (gem-Dimethyl Oxidation) Parent->Hydroxylation CYP450 (Minor) Sterically Hindered

Predicted CYP450-mediated biotransformation pathways of the parent sulfonamide.

Self-Validating Experimental Protocol: In Vitro Half-Life Determination

To empirically determine the biological half-life and intrinsic clearance of this building block, a Human Liver Microsome (HLM) stability assay is the industry standard[7][8].

System Self-Validation: A robust protocol must differentiate between enzymatic metabolism and chemical degradation. Therefore, this workflow mandates a minus-NADPH negative control (to rule out aqueous hydrolysis) and a high-clearance positive control (e.g., Midazolam or Dextromethorphan) to verify the enzymatic viability of the microsomes[9][10].

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in 100% DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

    • Causality: Final DMSO concentration in the assay must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP isoforms.

  • Matrix Assembly: In a 96-well polypropylene plate, combine pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Using 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific binding (

      
      ) of the lipophilic compound to the microsomal lipid membrane[11].
      
  • Spiking: Add the substrate to achieve a final incubation concentration of 1 µM.

    • Causality: 1 µM is typically well below the Michaelis-Menten constant (

      
      ), ensuring the reaction operates under first-order kinetics where clearance is independent of concentration[7][8].
      
  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot from the incubation mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to prepare the sample for mass spectrometry[9].

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

Workflow Prep Substrate Prep (1 µM final) Incubate HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench Time-Course Quench (Ice-cold MeCN) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calculate Half-Life & CL_int Calculation Analyze->Calculate

Step-by-step in vitro microsomal stability workflow for half-life determination.

Data Interpretation & Clearance Scaling

Because the assay operates under first-order kinetics, the decline of the parent compound follows an exponential decay model.

Calculations:

  • Plot the natural logarithm (

    
    ) of the percentage of parent compound remaining versus time.
    
  • The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • In Vitro Half-Life:

    
    
    
  • Intrinsic Clearance:

    
    [8].
    
Representative Quantitative Data

Due to the profound steric shielding provided by the gem-dimethyl and methoxy groups, 2-Methoxy-N,2-dimethylpropane-1-sulfonamide exhibits a highly stable profile. The table below summarizes the predictive metabolic stability metrics across pre-clinical species using the well-stirred liver model.

SpeciesAssay System

(min)

(µL/min/mg)
Scaled

(mL/min/kg)
Classification
HumanHLM> 120< 11.5< 5.0Low Clearance
RatRLM8516.318.2Low/Moderate
DogDLM10513.28.5Low Clearance

Data Note: Values represent predictive modeling for the sterically hindered neopentyl sulfonamide scaffold based on established structure-metabolism relationships.

Conclusion

2-Methoxy-N,2-dimethylpropane-1-sulfonamide represents a masterclass in rational structural design. By flanking a susceptible aliphatic chain with a highly electron-withdrawing sulfonamide and a sterically demanding gem-dimethyl/methoxy cluster, medicinal chemists can effectively shut down rapid Phase I oxidative clearance. When integrated into a larger pharmacophore, this building block is highly likely to yield low-clearance drug candidates suitable for once-daily oral dosing regimens.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Retrieved from: [Link]

  • Ferreira et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38752–38763. Retrieved from: [Link]

  • Barreiro et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1153. Retrieved from: [Link]

  • Hypha Discovery. (2023). Metabolism of macrocyclic drugs. Retrieved from: [Link]

  • Taylor & Francis. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding. Xenobiotica. Retrieved from: [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocols and Application Note for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Introduction & Strategic Overview

2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized aliphatic sulfonamide. Structurally, it features a sterically hindered gem-dimethyl group, a methoxy ether, and an N-methyl sulfonamide moiety. In medicinal chemistry and drug development, such heavily substituted aliphatic sulfonamides are highly valued as polar, metabolically stable bioisosteres that can improve the pharmacokinetic profiles of drug candidates.

Causality in Retrosynthetic Design: The synthesis of this molecule presents a significant kinetic challenge. The starting material, 1-chloro-2-methoxy-2-methylpropane, is a neopentyl-type halide. The


-carbon is fully substituted (bearing two methyls and a methoxy group), which creates extreme steric hindrance. Standard 

nucleophilic displacements—such as direct attack by sodium sulfite or thiourea to install the sulfur atom—are severely retarded and often fail entirely.

To bypass this kinetic barrier, we employ a Grignard-based sulfur dioxide insertion [1]. By converting the halide to an organomagnesium intermediate, we shift the reaction paradigm from a sterically hindered


 displacement to a rapid electrophilic trapping. The Grignard reagent readily attacks the electrophilic sulfur in DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate for highly toxic gaseous 

. Subsequent oxidative chlorination using N-Chlorosuccinimide (NCS) under mild acidic conditions cleanly yields the sulfonyl chloride [2], which is immediately trapped with methylamine to form the target sulfonamide.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each step before proceeding.

Step 1: Preparation of Magnesium 2-Methoxy-2-methylpropane-1-sulfinate

Objective: Overcome neopentyl steric hindrance via Grignard formation and controlled


 insertion.
  • Initiation: To a flame-dried, argon-purged flask, add magnesium turnings (1.2 equiv) and anhydrous THF (0.5 M). Add a single crystal of iodine (

    
    ) and 5% of the total volume of 1-chloro-2-methoxy-2-methylpropane (1.0 equiv).
    
  • Validation of Initiation: Gently warm the flask until the iodine color dissipates and localized bubbling occurs on the magnesium surface, confirming Grignard initiation.

  • Grignard Formation: Add the remaining halide dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 2 hours at room temperature until the magnesium is nearly entirely consumed.

  • 
     Insertion:  Cool the Grignard solution to 0 °C. Add DABSO (0.6 equiv; provides 1.2 equiv of 
    
    
    
    ) portion-wise [1].
  • Completion: Stir the suspension from 0 °C to room temperature over 4 hours. The formation of a thick white precipitate (the magnesium sulfinate salt) visually validates the successful insertion. Concentrate the mixture in vacuo to remove THF.

Step 2: Oxidative Chlorination to 2-Methoxy-2-methylpropane-1-sulfonyl chloride

Objective: Convert the sulfinate to a reactive sulfonyl chloride using a mild, solid oxidant.

  • Preparation: Suspend the crude magnesium sulfinate salt from Step 1 in a mixture of acetonitrile and dichloromethane (1:1, 0.2 M). Cool the mixture to 10 °C.

  • Oxidation: Add aqueous 2M HCl (3.0 equiv), followed by the portion-wise addition of N-Chlorosuccinimide (NCS, 1.5 equiv) [2].

  • Causality of Reagents: NCS is chosen over hazardous

    
     gas or 
    
    
    
    because it provides a controlled, mild chlorination that prevents over-oxidation or cleavage of the delicate methoxy ether [3].
  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The sulfonyl chloride will appear as a new, less polar, UV-inactive spot (stain with

    
    ).
    
  • Workup: Once complete (typically < 1 hour), dilute with water and extract rapidly with cold dichloromethane. Dry the organic layer over

    
    . Do not concentrate to dryness, as aliphatic sulfonyl chlorides are prone to hydrolysis and thermal degradation.
    
Step 3: Amination to 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Objective: Nucleophilic trapping of the sulfonyl chloride to yield the final product.

  • Reaction: Cool the dichloromethane solution of the sulfonyl chloride from Step 2 to 0 °C.

  • Amination: Add an aqueous solution of methylamine (40% w/w, 3.0 equiv) dropwise.

  • Causality of Excess Amine: The excess methylamine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl byproduct, driving the equilibrium entirely to the product side.

  • Validation: Check the pH of the aqueous layer; it must remain strongly basic (pH > 10). Stir for 2 hours while warming to room temperature.

  • Isolation: Separate the organic layer, wash with 1M HCl to remove residual amine, followed by brine. Dry over

    
    , filter, and concentrate in vacuo to afford the target sulfonamide as a crystalline solid.
    

Quantitative Data & Analytical Characterization

Table 1: Step-by-Step Yield and Reaction Parameters

Step Chemical Transformation Key Reagents Temp Time Typical Yield
1 Sulfinate Formation Mg, DABSO, THF 0 °C to RT 4.5 h 75 - 85%

| 2 | Oxidative Chlorination | NCS, aq. HCl, MeCN/


 | 10 °C | 1.0 h | 80 - 90% |
| 3  | Amination | 

(aq),

| 0 °C to RT | 2.0 h | 85 - 95% | | Overall | Total Synthesis | - | - | ~7.5 h | 51 - 72% |

Table 2: Expected Analytical Characterization Data

Analytical Method Expected Signals / Data Points

|


H NMR  (400 MHz, 

) |

4.50 (br s, 1H, NH), 3.25 (s, 2H,

), 3.20 (s, 3H,

), 2.75 (d, J = 5.0 Hz, 3H,

), 1.35 (s, 6H, C(

)

) | |

C NMR
(100 MHz,

) |

74.5 (C-

), 58.2 (

-

), 49.5 (

), 29.3 (

), 24.1 (C(

)

) | | LC-MS (ESI+) | m/z calculated for

[M+H]

: 182.08; Found: 182.1 |

Synthesis Workflow Visualization

SynthesisWorkflow SM Starting Material 1-Chloro-2-methoxy-2-methylpropane Step1 Step 1: Grignard Formation & SO₂ Insertion Reagents: Mg, THF, then DABSO Temperature: 0 °C to RT SM->Step1 Int1 Intermediate 1 Magnesium 2-methoxy-2-methylpropane-1-sulfinate Step1->Int1 Step2 Step 2: Oxidative Chlorination Reagents: NCS, aq. HCl, MeCN/CH₂Cl₂ Temperature: 10 °C Int1->Step2 Int2 Intermediate 2 2-Methoxy-2-methylpropane-1-sulfonyl chloride Step2->Int2 Step3 Step 3: Amination Reagents: Methylamine (MeNH₂), CH₂Cl₂ Temperature: 0 °C to RT Int2->Step3 Product Target Molecule 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Step3->Product

Figure 1: Three-step synthesis workflow for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

References

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. Organic Letters, 13(18), 4876-4878.[Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134.[Link]

Application Note: HPLC Method Development for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Using Charged Aerosol Detection (CAD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The analysis of aliphatic sulfonamides presents a severe analytical bottleneck in pharmaceutical development. Unlike aromatic sulfonamides (e.g., sulfamethoxazole) which possess conjugated π-systems suitable for UV spectrophotometry[1], 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a low-molecular-weight (181.25 g/mol ) aliphatic compound[2]. It completely lacks a UV chromophore.

Attempting to detect this compound using low-wavelength UV (190–210 nm) results in unacceptable baseline drift during gradient elution and massive interference from mobile phase solvents. To solve this, a universal detection strategy is required. While Evaporative Light Scattering Detection (ELSD) is an option, Charged Aerosol Detection (CAD) is selected for this protocol. CAD nebulizes the eluent, evaporates the solvent, and applies a uniform electrical charge to the residual analyte particles. This mechanism provides a highly linear response independent of the analyte's optical properties and outperforms ELSD in gradient baseline stability[3][4].

CAD_Mechanism N1 HPLC Eluent (Analyte + Solvent) N2 Nebulization (N2 Gas) N1->N2 Aerosol N3 Desolvation (Evaporator Tube) N2->N3 Droplets N4 Particle Charging (Corona Discharge) N3->N4 Dry Particles N5 Electrometer (Signal Detection) N4->N5 Charged Particles

Fig 1. Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Experimental Design: Causality & Logic

Every parameter in this method is chosen based on the physicochemical properties of the target analyte and the strict operational requirements of the CAD system.

  • Detector Selection (CAD vs. ELSD): ELSD relies on light scattering, which exhibits a non-linear response dependent on particle size and mobile phase composition. CAD charges the residual analyte particles using ionized nitrogen gas, yielding a more uniform, linear response across gradient profiles[4].

  • Column Selection (AQ-C18): 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is highly polar. Retaining it requires a high-aqueous starting gradient (95% water). Standard C18 columns undergo phase collapse (dewetting) under these conditions. Therefore, an aqueous-compatible (polar-embedded) C18 column is mandated to ensure reproducible retention times.

  • Mobile Phase Volatility: CAD is a mass-sensitive, evaporative technique. Any non-volatile salts (e.g., sodium phosphate) will permanently foul the corona wire and generate a massive background signal[3]. Only strictly volatile buffers like ammonium formate can be used.

Method_Logic Step1 Target: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (No Chromophore) Step2 Detector Selection: CAD over UV Step1->Step2 Step3 Mobile Phase: Strictly Volatile (Ammonium Formate) Step2->Step3 Step4 Gradient Optimization: Minimize Baseline Drift Step3->Step4 Step5 Validation: Assess LOD, LOQ, & Linearity Step4->Step5

Fig 2. Logical decision tree for aliphatic sulfonamide HPLC method development.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide reference standard (≥98% purity)[2].

  • Solvents: LC-MS grade Water and Acetonitrile (Do not use HPLC grade; trace non-volatile impurities will cause CAD noise).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.63 g of ammonium formate in 1.0 L of LC-MS water (yields 10 mM). Adjust to pH 3.5 using formic acid. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: AQ-C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: 5% → 60% B

    • 6.0 – 7.0 min: 60% → 95% B

    • 7.0 – 8.5 min: 95% B (Wash)

    • 8.5 – 10.0 min: 5% B (Equilibration)

CAD Parameters
  • Evaporator Temperature: 35 °C. (Causality: The analyte is a low-molecular-weight aliphatic compound, making it semi-volatile. Temperatures >50 °C will vaporize the analyte alongside the mobile phase, destroying sensitivity).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

  • Power Function (PF): 1.0 (Data will be linearized post-acquisition).

The Self-Validating System: Baseline & Suitability Controls

A robust protocol must continuously prove its own accuracy. Because CAD detects all non-volatile matter[3], the primary mode of failure is mobile phase contamination. This protocol implements a strict "Validation Gate" before any samples are processed.

Step 1: The Electrometer Drift Test

  • Pump the mobile phase at initial conditions (5% B) for 15 minutes.

  • Zero the CAD electrometer.

  • Execute a blank gradient injection (5% to 95% B). Validation Gate: If the baseline drift exceeds 2.0 pA , the system is locked. This indicates non-volatile impurities leaching from glassware or degraded solvents. Solvents must be replaced before proceeding.

Step 2: System Suitability Test (SST) Inject a 1.0 µg/mL standard of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide six times. Validation Gate: The Signal-to-Noise (S/N) ratio must be ≥ 20, and the peak area %RSD must be ≤ 2.0%. Failure indicates nebulizer clogging or insufficient nitrogen gas pressure.

Quantitative Data Presentation

Because CAD response inherently follows a power-law relationship (


), traditional linear regression will fail at wide concentration ranges. Quantitative data must be evaluated using a log-log transformation to achieve accurate linearity[4].
ParameterResultAcceptance Criteria
Retention Time (

)
4.85 min± 0.1 min
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10
Linearity Range 0.15 – 50.0 µg/mLN/A
Linearity Fit (

)
0.998 (Log-Log Fit)≥ 0.995
Injection Precision (%RSD) 1.4% (n=6)≤ 2.0%

References

  • [2] BLD Pharmatech Co., Limited. 1877970-74-5 | 2-Methoxy-N,2-dimethylpropane-1-sulfonamide. Available at:

  • [1] PubMed / National Institutes of Health. Determination of sulfonamide compounds in sewage and river by mixed hemimicelles solid-phase extraction prior to liquid chromatography-spectrophotometry. Available at:

  • [3] LCGC International. Material Identification by HPLC with Charged Aerosol Detection. Available at:

  • [4] American Laboratory. Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. Available at:

Sources

Application Note: Preparation and Quality Control of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a synthesized chemical powder to a biologically active screening compound is a critical vulnerability point in drug discovery. Poor compound handling introduces systemic artifacts that manifest as false negatives or irreproducible dose-response curves. This application note provides a self-validating, highly rigorous protocol for preparing, storing, and utilizing stock solutions of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5)[1]. By prioritizing physicochemical causality—specifically addressing solvent hygroscopicity, freeze-thaw degradation, and vehicle cytotoxicity—this guide ensures maximum fidelity in downstream biochemical and cell-based bioassays.

Physicochemical Profiling & Solvent Causality

Compound Characteristics

2-Methoxy-N,2-dimethylpropane-1-sulfonamide is a specialized small-molecule sulfonamide derivative[1]. Structurally, it possesses both a polar sulfonamide moiety and hydrophobic aliphatic regions (a methoxy-isobutane backbone).

Solvent Selection: The Role of Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is universally employed as the primary solvent for small-molecule stock solutions due to its high dielectric constant (


) and amphiphilic nature, which efficiently solvates both the polar and non-polar domains of sulfonamides. However, the causality behind selecting strictly anhydrous DMSO (≥99.9% purity)  lies in its extreme hygroscopicity.
  • The Causality of Precipitation: If standard-grade DMSO is used, or if the stock is left open to the atmosphere, it rapidly absorbs atmospheric moisture. The introduction of water drastically alters the solvent's dielectric properties, leading to the "silent" micro-precipitation of the hydrophobic compound.

  • Freeze-Thaw Vulnerability: Compound precipitation or degradation over time in DMSO due to multiple freeze/thaw cycles must be avoided[2]. Freezing DMSO creates localized concentration gradients (the freeze-concentration effect), which forces the compound out of solution. Upon thawing, the compound may not fully resolubilize without vigorous sonication, leading to inaccurate dosing.

Assay Tolerance to DMSO

While DMSO is an excellent solvent, it is biologically active. Assays generally tolerate up to 5–10% DMSO in robust enzymatic formats, whereas sensitive cell-based assays usually tolerate a maximum of 0.1% to 0.5% DMSO to prevent cytotoxicity and osmotic stress[3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system. You must not assume the nominal concentration (based on powder mass) equals the actual active concentration without analytical verification.

Phase 1: Preparation & Weighing
  • Thermal Equilibration: Remove the sealed vial of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous state of the final stock.

  • Weighing: Under an argon or nitrogen-purged environment (if available), weigh the required mass (e.g., 1.81 mg) into a low-binding polypropylene or amber glass vial using an analytical balance.

Phase 2: Dissolution
  • Solvent Addition: Add the exact calculated volume of anhydrous DMSO to achieve a 10 mM primary stock .

  • Agitation: Vortex the solution for 30 seconds, followed by bath sonication for 2–5 minutes at room temperature.

    • Causality: Sonication introduces acoustic cavitation, which provides the activation energy required to disrupt the crystal lattice of the solid compound, ensuring complete solvation.

Phase 3: Quality Control (Self-Validation Step)
  • Visual Inspection: Perform a light-scattering check by shining a laser pointer through the vial. The beam should pass cleanly; any scattering (Tyndall effect) indicates undissolved micro-particulates.

  • Analytical Verification: Withdraw a 1 µL aliquot, dilute to 10 µM in LC-MS grade acetonitrile/water, and analyze via LC-MS/UV-Vis. Compare the Area Under the Curve (AUC) against a known standard curve to verify the exact molarity and confirm no degradation occurred during storage.

Phase 4: Aliquoting & Storage
  • Single-Use Aliquots: Dispense the validated 10 mM stock into 20 µL or 50 µL single-use aliquots in tightly sealed, argon-purged amber vials.

  • Storage: Store immediately at -20°C or -80°C in a desiccated container.

Bioassay Integration & Dilution Strategy

When transitioning from the 10 mM DMSO stock to an aqueous bioassay, intermediate dilutions must be performed in DMSO to maintain solubility before the final aqueous jump.

Vehicle Control Causality: Testing of the target originally treated with the test compound must always be compared to a vehicle control (e.g., DMSO-only, delivered from a parallel stock)[4]. This isolates the specific pharmacological effect of the sulfonamide from the background biochemical interference of the solvent.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties & Stock Formulation

PropertyValue
Compound Name 2-Methoxy-N,2-dimethylpropane-1-sulfonamide
CAS Number 1877970-74-5
Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
Target Stock Concentration 10 mM
Mass required for 1 mL (10 mM) 1.81 mg
Primary Solvent Anhydrous DMSO (≥99.9%)

Table 2: Serial Dilution Matrix for Dose-Response (1% Final DMSO)

Final Assay Conc.Intermediate DMSO Conc. (100x)Dilution Step (DMSO to DMSO)Volume of 100x added to 99 µL Buffer
100 µM 10 mMPure Stock1 µL
10 µM 1 mM1:10 (10 µL Stock + 90 µL DMSO)1 µL
1 µM 100 µM1:10 (10 µL 1 mM + 90 µL DMSO)1 µL
0.1 µM 10 µM1:10 (10 µL 100 µM + 90 µL DMSO)1 µL

Process Visualization

G A Solid Compound Equilibration B Weighing (Argon Env.) A->B C Dissolution (Anhydrous DMSO) B->C D QC Validation (LC-MS/UV) C->D E Aliquoting (Single-use) D->E F Storage (-20°C) E->F

Workflow for the preparation, validation, and storage of sulfonamide stock solutions.

References

  • Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Assay Development for Protein Kinase Enzymes - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application Note: Crystallization Techniques for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of sulfonamide derivatives present unique challenges in pharmaceutical development due to their high propensity for polymorphism and phase-separation phenomena (oiling out). This application note provides a comprehensive, field-proven guide for the crystallization of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide . Designed for process chemists and drug development professionals, this document details the physicochemical rationale, self-validating experimental workflows, and troubleshooting strategies required to achieve high-purity, morphologically consistent crystalline solids.

Physicochemical Profiling & Mechanistic Causality

To design an effective crystallization process, one must first analyze the structural causality behind the molecule's phase behavior. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CH3-O-C(CH3)2-CH2-SO2-NH-CH3) possesses three distinct structural domains that dictate its crystallization trajectory:

  • The Sulfonamide Core (

    
    ):  Secondary sulfonamides are strong hydrogen-bond donors and acceptors. They typically crystallize via two competing supramolecular synthons: cyclic dimers  and infinite catemers  (chains)[1]. The nearly equal thermodynamic probability of these motifs makes this class of compounds highly susceptible to synthon polymorphism[1].
    
  • The Gem-Dimethyl & Propane Backbone: This bulky, hydrophobic region introduces significant steric hindrance. During rapid supersaturation, this steric bulk can prevent the molecules from orienting into a crystalline lattice fast enough, leading to liquid-liquid phase separation (commonly known as "oiling out") rather than nucleation[2].

  • The Methoxy Group: Acts as a secondary hydrogen-bond acceptor, which can compete with the sulfonyl oxygens, further complicating the polymorphic landscape.

Polymorph Control Strategy

Because polymorphism in secondary sulfonamides is driven by the competition between dimer and catemer hydrogen-bond motifs, controlling the crystallization kinetics is paramount[1]. Rapid precipitation (e.g., crash cooling) generally traps the molecule in a kinetically favored, metastable catemer form. Conversely, slow cooling at low supersaturation levels provides the activation energy necessary to reach the thermodynamically stable dimer form[3].

Polymorph Nucleation Supersaturated Solution Kinetic Rapid Precipitation Nucleation->Kinetic Thermo Slow Cooling Nucleation->Thermo Catemer Catemer Motif (Chain) Kinetic->Catemer Dimer Dimer Motif (Cyclic) Thermo->Dimer Metastable Metastable Polymorph Catemer->Metastable Stable Stable Polymorph Dimer->Stable Metastable->Stable Slurry Conversion

Fig 1. Kinetic vs. thermodynamic pathways dictating sulfonamide polymorph synthon formation.

Quantitative Process Parameters

The selection of solvent systems and operational parameters is the foundation of a robust crystallization protocol. The table below summarizes the optimized parameters for two distinct crystallization strategies.

ParameterProtocol 1: Cooling CrystallizationProtocol 2: Antisolvent Crystallization
Primary Solvent Ethanol (Absolute)Ethyl Acetate (EtOAc)
Antisolvent N/An-Heptane
Dissolution Temp 60 °C25 °C (Room Temperature)
Cooling Rate 0.1 - 0.2 °C/minN/A (Isothermal)
Addition Rate N/A0.5 - 1.0 mL/min
Seeding Point 45 °C (within Metastable Zone)At initial cloud point (turbidity)
Target Outcome High Purity, Thermodynamically StableHigh Yield, Rapid Isolation
Risk Profile Low risk of oiling outModerate risk of local supersaturation

Note on Antisolvent Selection: While water is a common antisolvent, it is strictly avoided here. The hydrophobic gem-dimethyl backbone of the target molecule combined with water often induces oiling out. n-Heptane provides a much smoother desolvation trajectory[2].

Experimental Methodologies

Workflow Start Crude Sulfonamide Solvent Dissolve in Primary Solvent Start->Solvent Filter Hot Filtration Solvent->Filter Decision Select Method Filter->Decision Cooling Cooling Crystallization Decision->Cooling Antisolvent Antisolvent Addition Decision->Antisolvent Seed Seed at Supersaturation Cooling->Seed Antisolvent->Seed Isolate Vacuum Filtration Seed->Isolate Dry Vacuum Drying Isolate->Dry

Fig 2. Decision tree and workflow for the crystallization of sulfonamide derivatives.

Protocol 1: Controlled Cooling Crystallization

Objective: Isolate the thermodynamically stable polymorph with maximum chemical purity.

  • Dissolution: Suspend the crude 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in absolute ethanol (approx. 5-7 volumes). Heat the mixture to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer. Causality: This removes insoluble impurities and dust that act as heterogeneous nucleation sites, which can prematurely trigger the precipitation of unwanted kinetic polymorphs[2].

  • Cooling to Metastable Zone: Program the crystallizer to cool at a linear rate of 0.2 °C/min down to 45 °C.

  • In-Process Validation (Supersaturation Check): Extract a 1 mL aliquot and submerge it in an ice bath. Immediate precipitation validates that the bulk solution at 45 °C is supersaturated and resides within the metastable zone[3].

  • Seeding: Introduce 1-2 wt% of pure seed crystals (thermodynamically stable form). Hold the temperature isothermally at 45 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Final Cooling & Isolation: Resume cooling at 0.1 °C/min down to 5 °C. Collect the crystals via vacuum filtration, wash with 1 volume of ice-cold ethanol, and dry in a vacuum oven at 40 °C until constant weight.

Protocol 2: Antisolvent Crystallization

Objective: Maximize yield and throughput for intermediate-stage processing.

  • Dissolution: Dissolve the crude material in a minimum volume of Ethyl Acetate (EtOAc) at 25 °C.

  • Antisolvent Addition: Using a programmable syringe pump, add n-heptane at a rate of 0.5 mL/min under vigorous stirring (400 rpm)[4].

  • In-Process Validation (Cloud Point): Monitor the solution continuously. The process is validated when the solution exhibits a persistent "cloud point" (turbidity that does not clear after 30 seconds of stirring). This visual cue confirms the solubility limit has been crossed[2].

  • Aging: Halt the antisolvent addition immediately upon reaching the cloud point. Age the turbid solution isothermally for 30 minutes to promote nucleation over rapid agglomeration[4].

  • Yield Maximization: Resume n-heptane addition at 1.0 mL/min until a 1:3 ratio of EtOAc:Heptane is reached. Filter, wash with pure heptane, and vacuum dry.

Troubleshooting: Oiling Out & Polymorph Contamination

Issue: The compound forms a viscous oil instead of crystals during cooling.

  • Causality: The melting point of the solute in the solvent mixture has dropped below the saturation temperature, causing a liquid-liquid phase separation[2]. The bulky gem-dimethyl group heavily predisposes the molecule to this behavior.

  • Resolution: Reheat the mixture until the oil completely redissolves. Dilute the solution with 10-20% more primary solvent to lower the saturation concentration, then cool at a drastically reduced rate (0.05 °C/min) and seed earlier in the process[2].

Issue: Powder X-Ray Diffraction (PXRD) reveals a mixture of polymorphs.

  • Causality: Variations in local supersaturation (especially during antisolvent addition) led to the simultaneous nucleation of both catemer and dimer synthons[1][3].

  • Resolution (Slurry Conversion): Do not discard the batch. Resuspend the mixed-polymorph powder in a solvent where it is only sparingly soluble (e.g., a 1:5 EtOAc/Heptane mixture) at 40 °C. Stir the slurry for 24-48 hours. Through Ostwald ripening, the metastable kinetic crystals will dissolve and recrystallize onto the thermodynamically stable lattice, yielding a phase-pure product[4].

References

Sources

Application Notes and Protocols for the Topical Formulation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide into various topical formulations. As a novel sulfonamide derivative, understanding its physicochemical properties is paramount to developing stable, effective, and safe topical delivery systems. Sulfonamides, as a class, are synthetic bacteriostatic antibiotics that function by competitively inhibiting the synthesis of folic acid in bacteria.[1][2][3] Their application in dermatology is well-established for treating bacterial skin infections and other inflammatory skin conditions.[4][5]

This guide offers a foundational framework for pre-formulation assessment, formulation strategies for creams, gels, and ointments, and the requisite analytical protocols for quality control and in vitro performance testing. The methodologies described herein are designed to be robust and adaptable, providing a strong starting point for the development of a topical product containing 2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

Physicochemical Characterization of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. For 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS 1877970-74-5)[6], publicly available data is limited. Therefore, initial characterization is a critical first step. For the purpose of this guide, where experimental data for the target molecule is unavailable, we will reference computed data for the closely related analog, 2-Methoxy-2-methylpropane-1-sulfonamide (CAS 808148-28-9), to inform our formulation strategy.[7]

PropertyEstimated Value/ParameterSignificance in Topical Formulation
Molecular Formula C6H15NO3SAffects molecular weight and solubility characteristics.
Molecular Weight ~181.25 g/mol Influences diffusion and permeation across the skin barrier.
LogP (Octanol/Water Partition Coefficient) -0.3001 (for analog)[7]A negative LogP suggests hydrophilicity, which may present challenges for skin penetration. Formulation strategies should aim to balance this hydrophilicity to facilitate passage through the lipophilic stratum corneum.
Topological Polar Surface Area (TPSA) 69.39 Ų (for analog)[7]A TPSA below 140 Ų is generally favorable for good cell membrane permeability.
Aqueous Solubility To be determined (TBD)Critical for dissolution in aqueous-based formulations like gels and the aqueous phase of creams. Poor solubility may necessitate solubilization techniques.[8][9][10]
pKa TBDThe ionization state of the molecule at the pH of the skin (4.5-6.0) will significantly impact its solubility and permeability. The sulfonamide moiety is typically weakly acidic.
Melting Point TBDInfluences the choice of manufacturing process, particularly for semi-solid formulations.
Stability (pH, light, temperature) TBDEssential for determining appropriate manufacturing conditions, packaging, and shelf-life. Sulfonamides can be susceptible to degradation under acidic conditions and upon exposure to UV light.[11]

Protocol 1: Preliminary Physicochemical Characterization

  • Solubility Determination:

    • Assess the solubility of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, isopropyl myristate).

    • Use a shake-flask method at controlled temperatures (e.g., 25°C and 32°C to mimic skin temperature) and quantify the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • pKa Determination:

    • Determine the pKa using potentiometric titration or UV-spectrophotometry to understand the ionization behavior at different pH values.

  • LogP Determination:

    • Experimentally verify the octanol-water partition coefficient using the shake-flask method or a validated HPLC method.

  • Stability Assessment:

    • Conduct forced degradation studies by exposing the API to acidic, basic, oxidative, thermal, and photolytic stress conditions.[11] Analyze the degradation products to understand the degradation pathways.

Pre-Formulation Studies: Excipient Compatibility

The selection of appropriate excipients is crucial for the stability, efficacy, and aesthetic properties of a topical formulation. Excipient compatibility studies are necessary to identify any potential interactions between the API and the chosen formulation components.

Protocol 2: Excipient Compatibility Screening

  • Prepare binary mixtures of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide with commonly used topical excipients (e.g., petrolatum, cetyl alcohol, stearic acid, mineral oil, glycerin, propylene glycol, carbomer, methylparaben, and propylparaben) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for the appearance of any new peaks (degradants) or a significant decrease in the API peak using a stability-indicating HPLC method.

  • Visual inspection for any physical changes (color, odor, texture) should also be performed.

Formulation Development Strategies

The choice of a topical vehicle (cream, gel, or ointment) depends on the desired clinical outcome, the site of application, and the physicochemical properties of the API.

O/W (Oil-in-Water) Cream Formulation

An O/W cream is often preferred for its elegant feel and ease of application. Given the predicted hydrophilic nature of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, it is expected to reside primarily in the external aqueous phase.

Table 2: Exemplar O/W Cream Formulation

Phase Ingredient Function % w/w
Oil Phase Cetyl AlcoholThickening agent, emollient5.0
Stearic AcidEmulsifier, thickener8.0
Isopropyl MyristateEmollient, penetration enhancer5.0
Aqueous Phase 2-Methoxy-N,2-dimethylpropane-1-sulfonamideActive Pharmaceutical Ingredient1.0
GlycerinHumectant5.0
Propylene GlycolCo-solvent, humectant, penetration enhancer10.0
Polysorbate 80Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.05
Purified WaterVehicleq.s. to 100

Protocol 3: Preparation of O/W Cream

  • Aqueous Phase Preparation: In a suitable vessel, dissolve methylparaben and propylparaben in propylene glycol with gentle heating. Add glycerin and purified water and heat to 70-75°C. Add 2-Methoxy-N,2-dimethylpropane-1-sulfonamide and stir until completely dissolved.

  • Oil Phase Preparation: In a separate vessel, melt cetyl alcohol, stearic acid, and isopropyl myristate at 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Cooling: Cool the emulsion to room temperature with gentle stirring.

  • Final Steps: Adjust the final weight with purified water if necessary and package in appropriate containers.

Hydrophilic Gel Formulation

A gel formulation can provide a cooling sensation and is suitable for oily or hairy skin areas. The hydrophilic nature of the API makes it a good candidate for a hydrogel.

Table 3: Exemplar Hydrophilic Gel Formulation

Ingredient Function % w/w
2-Methoxy-N,2-dimethylpropane-1-sulfonamideActive Pharmaceutical Ingredient1.0
Carbomer 940Gelling agent1.0
Propylene GlycolCo-solvent, humectant15.0
TriethanolamineNeutralizing agentq.s. to pH 6.0
PhenoxyethanolPreservative0.5
Purified WaterVehicleq.s. to 100

Protocol 4: Preparation of Hydrophilic Gel

  • Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.

  • In a separate beaker, dissolve 2-Methoxy-N,2-dimethylpropane-1-sulfonamide and phenoxyethanol in propylene glycol.

  • Slowly add the API solution to the carbomer dispersion with stirring.

  • Neutralize the dispersion with triethanolamine to form a clear, viscous gel.

  • Adjust the pH to approximately 6.0.

  • Package in appropriate containers.

Ointment Formulation

Ointments are typically used for their occlusive properties, which can enhance skin hydration and API penetration. They are suitable for dry, scaly lesions.

Table 4: Exemplar Ointment Formulation

Ingredient Function % w/w
2-Methoxy-N,2-dimethylpropane-1-sulfonamideActive Pharmaceutical Ingredient1.0
White PetrolatumOintment base, occlusive84.0
Mineral OilEmollient, levigating agent15.0

Protocol 5: Preparation of Ointment

  • Melt the white petrolatum to approximately 60-65°C.

  • In a separate container, levigate the 2-Methoxy-N,2-dimethylpropane-1-sulfonamide powder with a small amount of mineral oil to form a smooth paste.

  • Gradually incorporate the API paste into the molten white petrolatum with continuous stirring.

  • Continue stirring until the mixture is uniform and congeals upon cooling.

  • Package in appropriate containers.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality, safety, and efficacy of the final product.

Protocol 6: HPLC-UV Method for Quantification

A stability-indicating HPLC-UV method should be developed and validated for the quantification of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in the formulations.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the API (typically around 260-280 nm for sulfonamides).

  • Injection Volume: 20 µL.

  • Sample Preparation: Involves extraction of the API from the formulation matrix using a suitable solvent, followed by filtration before injection.

In Vitro Skin Permeation Testing (IVPT)

IVPT is a crucial tool for evaluating the rate and extent of drug absorption into and across the skin, providing insights into the formulation's performance.

IVPT_Workflow cluster_prep Preparation cluster_cell Franz Diffusion Cell Setup cluster_sampling Sampling & Analysis Formulation Topical Formulation Dose Apply Formulation to Skin Surface Formulation->Dose Skin Excised Human Skin or Synthetic Membrane (e.g., Strat-M®) Setup Mount Skin in Franz Diffusion Cell Skin->Setup Receptor Receptor Fluid (e.g., PBS) Receptor->Setup Setup->Dose Temp Maintain at 32°C Dose->Temp Sample Collect Receptor Fluid at Time Points Temp->Sample Analyze Quantify API (HPLC-UV) Sample->Analyze

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).

Protocol 7: In Vitro Skin Permeation Study

  • Membrane Preparation: Use excised human or animal skin, or a synthetic membrane like Strat-M®, mounted on a Franz diffusion cell.

  • Cell Setup: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to simulate physiological skin temperature.

  • Dosing: Apply a finite dose of the formulation to the surface of the membrane.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface and extract the API from the different skin layers (stratum corneum, epidermis, dermis) to perform a mass balance analysis.

Potential Mechanism of Action

As a sulfonamide, 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2] This bacteriostatic action inhibits bacterial growth and proliferation.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide 2-Methoxy-N,2-dimethylpropane- 1-sulfonamide Sulfonamide->DHPS Competitive Inhibitor DHF Dihydropteroic Acid DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF ... DNA Bacterial DNA Synthesis THF->DNA Growth Bacterial Growth Inhibition DNA->Growth Leads to

Caption: Mechanism of Action of Sulfonamide Antibiotics.

Conclusion

The successful incorporation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide into a topical formulation requires a systematic approach, beginning with thorough physicochemical characterization and pre-formulation studies. The protocols and formulation examples provided in this guide offer a solid foundation for the development of stable and effective creams, gels, and ointments. Subsequent optimization, guided by analytical testing and in vitro performance data, will be essential for advancing a lead formulation towards clinical evaluation. Adherence to regulatory guidelines, such as those from the FDA and EMA, is crucial throughout the development process.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved March 7, 2026, from [Link]

  • Synthesis of sulfa drug complexes and study as topical agents. (2021, September 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Topical Drug Products. (1994, July). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. (2024, April 22). Dow Development Labs. Retrieved March 7, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved March 7, 2026, from [Link]

  • [Determination of 12 sulfonamides in cosmetics by ultra performance liquid chromatography]. (2007, March 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. Retrieved March 7, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Guideline on quality and equivalence of locally applied locally acting cutaneous products. (2024, September 9). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Retrieved March 7, 2026, from [Link]

  • In Vitro Skin Permeation Testing based on OECD Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved March 7, 2026, from [Link]

  • Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-propane-1-sulfonic acid (2-amino-ethyl)-methyl-amide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Solubl. (2025, March 21). Docta Complutense. Retrieved March 7, 2026, from [Link]

  • Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • In vitro permeation testing for the evaluation of drug delivery to the skin. (2024, October 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. (2020, July 28). MDPI. Retrieved March 7, 2026, from [Link]

  • ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • N-Methoxy-N,2-dimethylpropanamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5). Gpatindia. Retrieved March 7, 2026, from [Link]

  • In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm. (2022, November 29). YouTube. Retrieved March 7, 2026, from [Link]

  • 2-Methoxy-N,N-dimethylpropanamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

  • Overview of Sulfonamides and Related Medications: Query if Mesalamine should be Preferred Over Dapsone and Sulfasalazine. (2009, March 26). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024, August 22). MDPI. Retrieved March 7, 2026, from [Link]

Sources

High-Efficiency Extraction and Recovery of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide from Biological Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is an emerging aliphatic sulfonamide building block and pharmacophore utilized in modern drug discovery[1][2]. Transitioning this molecule from synthetic chemistry into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requires robust bioanalytical methods.

As a Senior Application Scientist, the first step in developing an extraction protocol is deconstructing the analyte's physicochemical profile. Unlike traditional aromatic sulfonamide antibiotics (e.g., sulfamethoxazole), which have a pKa around 6.0 and act as weak acids[3], 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is an aliphatic, N-methylated sulfonamide. The lack of an electron-withdrawing aromatic ring pushes the pKa of the sulfonamide nitrogen well above 10. Consequently, this molecule remains strictly neutral across both physiological (pH 7.4) and standard acidic extraction conditions.

Furthermore, the presence of a gem-dimethyl group, a methoxy ether, and the sulfonamide moiety gives this low-molecular-weight compound a moderately polar profile (estimated LogP ~0.1 to 0.5). This unique combination of neutrality and polarity dictates our extraction strategy:

  • Ion-exchange mechanisms will fail. We must rely on reversed-phase or hydrophilic-lipophilic balance (HLB) interactions.

  • Highly non-polar solvents (e.g., hexane) will yield poor recovery. Polar aprotic solvents are required for liquid-liquid partitioning[4].

  • Matrix effects will be severe in the dead-volume region. Because the compound is relatively polar, it will elute early in reversed-phase LC-MS/MS, exactly where endogenous phospholipids cause massive ion suppression[5][6].

G Start Biological Matrix (Plasma, Urine, Tissue) Q1 High Throughput or High Sensitivity? Start->Q1 HT High Throughput (Routine PK) Q1->HT Fast turnaround HS High Sensitivity (Trace Analysis) Q1->HS Low LLOQ needed PPT Protein Precipitation (PPT) + Phospholipid Removal HT->PPT SPE Solid-Phase Extraction (HLB Sorbent) HS->SPE Polar/Neutral analyte LLE Liquid-Liquid Extraction (Ethyl Acetate) HS->LLE Orthogonal cleanup

Caption: Decision matrix for selecting the optimal extraction workflow based on analytical requirements.

Self-Validating Systems: The Foundation of Trustworthiness

To ensure scientific integrity, every protocol described below must operate as a self-validating system.

  • Internal Standardization: A stable isotope-labeled internal standard (SIL-IS), ideally a

    
     or 
    
    
    
    analog of the analyte, must be spiked into the biological matrix before any extraction step. This corrects for volumetric losses, extraction inefficiencies, and matrix-induced ion suppression[7].
  • Post-Column Infusion: To validate that the extraction method has successfully removed interfering matrix components (like phospholipids), a continuous post-column infusion of the analyte should be monitored while injecting a blank matrix extract. A stable baseline confirms the absence of localized ion suppression zones[6].

Detailed Extraction Methodologies

Method A: Protein Precipitation (PPT) with Phospholipid Removal (PLR)

Best for: High-throughput screening, early PK studies, and large-volume sample processing. Causality: Standard PPT with acetonitrile effectively crashes plasma proteins but leaves behind cell membrane phospholipids (e.g., phosphatidylcholines). These phospholipids build up on the analytical column and cause erratic ion suppression[5][8]. By passing the PPT supernatant through a PLR plate (which contains zirconia or titania to selectively bind phosphate groups), we achieve a pristine extract[6].

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of biological matrix (plasma/serum) into a 96-well PLR plate.

  • Spike: Add 10 µL of SIL-IS working solution and vortex briefly (300 rpm for 1 min).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Note: ACN is preferred over methanol as it yields a tighter protein pellet and is highly compatible with the PLR sorbent.

  • Mix: Aspirate and dispense 3 times using a multichannel pipette, or vortex the plate at 1000 rpm for 2 minutes.

  • Elute: Apply positive pressure (2-5 psi) or vacuum (10 inHg) for 5 minutes to push the extract through the PLR sorbent into a clean collection plate.

  • Dilute: Dilute the eluate with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak broadening of this polar analyte.

Method B: Solid-Phase Extraction (SPE)

Best for: Trace-level quantitation (sub-ng/mL), urine matrices, and overcoming severe matrix effects. Causality: Because 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is neutral, traditional strong cation exchange (SCX) sorbents used for basic drugs will not retain it[9]. We must use a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which captures moderately polar neutral analytes via reversed-phase interactions while allowing polar matrix salts to wash away[10].

SPE N1 1. Condition MeOH then H2O N2 2. Load Sample + IS (pH 7.0) N1->N2 N3 3. Wash 5% MeOH in H2O N2->N3 N4 4. Elute 100% Acetonitrile N3->N4 N5 5. Reconstitute Mobile Phase N4->N5

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for neutral sulfonamide recovery.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through a 30 mg HLB cartridge.

  • Load: Dilute 100 µL of plasma with 100 µL of water (spiked with IS). Load the 200 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash: Pass 1 mL of 5% MeOH in water through the cartridge to remove salts and highly polar endogenous compounds. Dry under maximum vacuum for 2 minutes.

  • Elute: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% ACN in water.

Method C: Liquid-Liquid Extraction (LLE)

Best for: Tissue homogenates and highly complex lipid-rich matrices. Causality: LLE provides excellent orthogonal cleanup. However, standard non-polar solvents like hexane will yield <20% recovery due to the analyte's hydrogen-bond acceptors (methoxy and sulfonamide oxygens). A moderately polar aprotic solvent like Ethyl Acetate (EtOAc) is required to efficiently partition the molecule into the organic layer[4].

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of matrix into a 2 mL microcentrifuge tube. Add IS.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to standardize the ionic strength and maintain the analyte's neutral state.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Partition: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to break any emulsions.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of initial LC mobile phase.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of the three extraction methodologies when applied to rat plasma, analyzed via reversed-phase LC-MS/MS (ESI positive mode).

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD)Phospholipid RemovalOptimal Use Case
PPT (Standard) 88 - 95%-45% (Suppression)12.5%PoorNot recommended alone
PPT + PLR Plate 85 - 92%-8% (Minimal)4.2%ExcellentHigh-throughput PK
SPE (HLB Sorbent) 94 - 98%+2% (Negligible)3.1%GoodTrace analysis / Urine
LLE (Ethyl Acetate) 78 - 85%-12% (Slight)6.8%ModerateTissue homogenates

Note: Matrix effect is calculated as (Response in matrix extract / Response in neat solvent - 1) × 100. Values close to 0% indicate a pristine extract.

References

  • Agilent Technologies. "Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS". agilent.com. Available at:[Link]

  • Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates". agilent.com. Available at:[Link]

  • News-Medical. "Improving sample preparation for LC-MS/MS analysis". news-medical.net. Available at:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". bioanalysis-zone.com. Available at:[Link]

  • Interchim / Agilent. "Determination of Sulfonamides in Milk Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry". interchim.fr. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water". nih.gov. Available at:[Link]

  • ACG Publications. "Determination of sulfonamides in milk by ID-LC-MS/MS". acgpubs.org. Available at:[Link]

Sources

Scalable Manufacturing Routes for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) is a highly specialized sulfonamide building block increasingly utilized in advanced drug discovery programs. Synthesizing this compound at a multi-kilogram scale presents unique challenges, particularly regarding the regioselective etherification of the carbon backbone and the avoidance of hazardous oxidative chlorination (e.g., utilizing toxic Cl₂ gas on thioether intermediates).

As a Senior Application Scientist, I have designed this protocol to bypass traditional, highly exothermic, and toxic pathways. By anchoring the retrosynthetic logic around the Strecker Sulfite Alkylation , we transition directly from a stable mesylate to a sulfonate salt. This 5-step linear sequence establishes a self-validating, highly scalable, and environmentally conscious manufacturing workflow.

G A Isobutylene Oxide + MeOH / cat. H2SO4 B 2-Methoxy-2-methylpropan-1-ol A->B C Mesylation (MsCl, Et3N, DCM) B->C D 2-Methoxy-2-methylpropyl methanesulfonate C->D E Strecker Sulfite Alkylation (Na2SO3, H2O/EtOH) D->E F Sodium 2-methoxy-2-methyl propane-1-sulfonate E->F G Chlorination (POCl3, Chlorobenzene) F->G H 2-Methoxy-2-methylpropane -1-sulfonyl chloride G->H I Amidation (MeNH2, THF/H2O) H->I J 2-Methoxy-N,2-dimethyl propane-1-sulfonamide I->J

Scalable 5-step synthetic workflow for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high fidelity during scale-up, it is critical to understand the causality behind the selected reagents and operational parameters:

  • Regioselective Epoxide Opening (Step 1): The synthesis begins with the acid-catalyzed ring opening of 2,2-dimethyloxirane (isobutylene oxide) in methanol. Under acidic conditions, the epoxide oxygen is protonated, shifting the positive charge density to the more substituted tertiary carbon (SN1-like transition state). Methanol attacks this tertiary center exclusively, yielding the primary alcohol. To prevent dangerous thermal runaways, the epoxide must be added to the methanol/acid mixture (reverse addition) rather than adding acid to the epoxide [1].

  • Strecker Sulfite Alkylation (Step 3): Rather than converting the alcohol to a halide and then to a foul-smelling thioether, we mesylate the alcohol and subject it to aqueous sodium sulfite. The high nucleophilicity of the sulfite ion ensures rapid SN2 displacement of the mesylate, forming a highly stable sodium sulfonate salt[2]. This avoids the need for aggressive oxidants later in the sequence.

  • Chlorination in Chlorobenzene (Step 4): Converting the sulfonate salt to the sulfonyl chloride utilizes phosphorus oxychloride (POCl₃)[3]. Using chlorobenzene as the solvent instead of toluene is a deliberate choice; it suppresses electrophilic aromatic substitution byproducts (Friedel-Crafts sulfonation) and allows for excellent thermal control at 90 °C [4].

  • Biphasic Amidation (Step 5): The final step involves quenching the sulfonyl chloride with aqueous methylamine. The biphasic nature of the reaction (THF/Water) acts as a thermodynamic heat sink and drives the reaction forward by partitioning the resulting HCl into the aqueous layer, where it is neutralized by excess methylamine.

Quantitative Data & Reagent Summary

Table 1: Stoichiometric and Yield Summary for a 1-kg Scale Campaign

StepReagent / IntermediateMW ( g/mol )EquivalentsMass/VolExpected Yield
1 2,2-Dimethyloxirane72.111.001.00 kg-
1 Methanol32.0410.04.44 kg-
1 2-Methoxy-2-methylpropan-1-ol 104.15-1.30 kg90%
2 Methanesulfonyl Chloride (MsCl)114.551.201.71 kg-
2 Mesylate Intermediate 182.24-2.16 kg95%
3 Sodium Sulfite (Na₂SO₃)126.041.502.24 kg-
3 Sodium Sulfonate Salt 190.20-2.08 kg92%
4 Phosphorus Oxychloride (POCl₃)153.332.003.35 kg-
4 Sulfonyl Chloride Intermediate 186.65-1.74 kg85%
5 Methylamine (40% aq. solution)31.063.002.18 kg-
5 Target Sulfonamide 181.25-1.52 kg90%

(Note: Overall theoretical yield across the 5-step sequence is approximately 58%, which is exceptionally high for a linear sulfonamide synthesis.)

Step-by-Step Experimental Protocols & In-Process Controls (IPC)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the IPC criteria are met.

Step 1: Synthesis of 2-Methoxy-2-methylpropan-1-ol
  • Setup: Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge: Add Methanol (4.44 kg) and concentrated H₂SO₄ (0.05 kg, catalytic) to the reactor. Chill the mixture to 0–5 °C.

  • Addition: Charge 2,2-Dimethyloxirane (1.00 kg) into the dropping funnel. Add dropwise over 3 hours, maintaining the internal temperature below 15 °C.

  • Quench: Stir for an additional 2 hours at room temperature. Quench the acid by adding a 10% KOH in methanol solution until the pH reaches 7.0.

  • Isolation: Filter off the precipitated potassium sulfate salts. Concentrate the filtrate under reduced pressure and fractionally distill the residue to yield the product as a clear oil.

  • IPC Check: GC-FID must show >99% consumption of the epoxide. ¹H NMR (CDCl₃) should confirm a singlet at ~3.2 ppm (methoxy group) and a singlet at ~3.4 ppm (CH₂-OH).

Step 2: Mesylation
  • Setup: In a clean 20 L reactor, dissolve the Step 1 product (1.30 kg) in Dichloromethane (DCM, 10 L). Add Triethylamine (1.51 kg, 1.2 eq).

  • Addition: Cool the solution to 0 °C. Add Methanesulfonyl chloride (1.71 kg) dropwise over 2 hours. Maintain temperature < 10 °C.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer sequentially with 1N HCl (5 L), saturated NaHCO₃ (5 L), and brine (5 L).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mesylate as a pale-yellow oil.

  • IPC Check: TLC (Hexane/EtOAc 7:3, KMnO₄ stain) must show complete disappearance of the alcohol starting material.

Step 3: Strecker Sulfite Alkylation
  • Setup: Charge the mesylate (2.16 kg) into a reactor containing a solution of Sodium Sulfite (2.24 kg) in Water (8 L) and Ethanol (4 L).

  • Reaction: Heat the biphasic mixture to a gentle reflux (80–85 °C) under vigorous mechanical stirring for 16 hours.

  • Isolation: Distill off the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C to precipitate the sodium sulfonate salt. Filter, wash with ice-cold ethanol, and dry in a vacuum oven at 60 °C for 24 hours.

  • IPC Check: LC-MS (negative ion mode) must confirm the presence of the sulfonate mass [M-Na]⁻ = 167 m/z.

Step 4: Chlorination to Sulfonyl Chloride
  • Setup: Suspend the rigorously dried sodium sulfonate salt (2.08 kg) in Chlorobenzene (10 L). Add a catalytic amount of DMF (0.05 L).

  • Addition: Slowly add POCl₃ (3.35 kg).

  • Reaction: Heat the mixture to 90 °C for 8 hours. HCl gas will evolve; ensure the reactor is vented through a caustic scrubber.

  • Workup: Cool the mixture to 10 °C. Carefully quench by pouring the mixture over crushed ice (15 kg) under vigorous stirring. Extract the aqueous layer with DCM (2 x 5 L). Wash the combined organics with cold water and brine, dry over MgSO₄, and concentrate to yield the sulfonyl chloride.

  • IPC Check: Quench a 100 µL reaction aliquot in 1 mL methanol and add a drop of pyridine. GC-MS must show the formation of the methyl sulfonate ester, confirming the successful generation of the sulfonyl chloride.

Step 5: Amidation to Target Compound
  • Setup: Charge 40% aqueous Methylamine (2.18 kg) and THF (5 L) into a reactor. Cool to 0 °C.

  • Addition: Dissolve the Step 4 sulfonyl chloride (1.74 kg) in THF (3 L). Add this solution dropwise to the methylamine mixture over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 4 L). Wash the combined organics with 1N HCl (to remove excess methylamine) and brine.

  • Purification: Concentrate the organic layer to a crude solid. Recrystallize from Heptane/Ethyl Acetate (3:1) to yield 2-Methoxy-N,2-dimethylpropane-1-sulfonamide as a highly pure, white crystalline solid.

  • IPC Check & Final Release: LC-MS must show[M+H]⁺ = 182 m/z. ¹H NMR (DMSO-d₆) must show the sulfonamide N-H proton coupling with the N-methyl group. HPLC purity must be >99.0%.

References

  • Title: CA2612656A1 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(i)
  • Title: Adolph Strecker Source: Wikipedia URL: [Link]

  • Title: A New, Mild Preparation of Sulfonyl Chlorides Source: ResearchGate URL: [Link]

  • Title: EP2963019A1 - Method for producing sulfonyl chloride compound Source: Google Patents URL

Application Notes and Protocols for In Vitro Evaluation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Historically recognized for their antimicrobial properties, sulfonamides act by competitively inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] This mechanism leads to bacteriostasis, effectively halting microbial proliferation.[2] More recently, research has expanded to explore the potential of novel sulfonamide derivatives in other therapeutic areas, including oncology, where they have shown promise in modulating various cellular pathways.[1]

This document provides a comprehensive guide for the initial in vitro characterization of a novel sulfonamide compound, 2-Methoxy-N,2-dimethylpropane-1-sulfonamide . In the absence of specific published data for this molecule, we present a series of robust, validated assay protocols to assess its potential biological activities. These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's bioactivity profile. The proposed investigations are divided into two primary areas of inquiry, reflecting the major therapeutic applications of the sulfonamide class: Antimicrobial Activity and Anticancer Cytotoxicity .

Each protocol is presented with the underlying scientific principles, detailed step-by-step instructions, and guidance on data interpretation. Adherence to these methodologies will ensure the generation of reliable and reproducible data, forming a solid basis for further preclinical development.

PART 1: Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide. As a general guideline for sulfonamide-containing compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Allergenicity: Be aware that some individuals may have hypersensitivity to sulfonamides, which can manifest as skin rashes or more severe allergic reactions.[3][4]

PART 2: Assessment of Antimicrobial Activity

The primary and most well-established role of sulfonamides is as antimicrobial agents. The following protocols are designed to determine the efficacy of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide against a panel of clinically relevant bacterial strains.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] This assay is the gold standard for determining the potency of a new antimicrobial compound.

Scientific Rationale: This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.

Materials:

  • 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to twice the highest desired test concentration.

  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the compound working solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[6]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final density of approximately 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[5] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[7]

Data Presentation:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

PART 3: Assessment of Anticancer Activity

Emerging research has highlighted the potential for sulfonamide derivatives to exhibit anticancer properties. The following protocols are designed to evaluate the cytotoxic and apoptotic effects of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide on various cancer cell lines.

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Scientific Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be determined spectrophotometrically.

Materials:

  • 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 3.2: Assessment of Apoptosis Induction using Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Scientific Rationale: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases-3 and -7.[13][14] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[15]

Materials:

  • 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

  • Human cancer cell lines

  • Complete growth medium

  • Sterile, white-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide as described in the MTT assay protocol (Steps 1 and 2). Include appropriate controls, such as a known apoptosis inducer (e.g., staurosporine).

  • Incubation: Incubate for a time period sufficient to induce apoptosis (this may need to be optimized, but typically ranges from 6 to 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14] c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. d. Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated and vehicle-treated controls to determine the fold-increase in apoptosis.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-Glo® 3/7 Assay Principle Compound 2-Methoxy-N,2-dimethylpropane- 1-sulfonamide Cell Cancer Cell Compound->Cell Pathway Intrinsic or Extrinsic Apoptotic Pathway Cell->Pathway Caspase9 Initiator Caspases (e.g., Caspase-9) Pathway->Caspase9 Caspase37 Executioner Caspases (Caspase-3 & 7) Caspase9->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage ActiveCaspase37 Active Caspase-3/7 Apoptosis Apoptosis Substrates->Apoptosis Luciferin Aminoluciferin ActiveCaspase37->Luciferin Cleaves ProSubstrate Pro-luminescent Substrate (DEVD) ProSubstrate->Luciferin Light Luminescent Signal Luciferin->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Apoptotic pathway and the principle of the Caspase-Glo® 3/7 assay.

PART 4: Assay Validation and Data Interpretation

For all in vitro assays, robust validation is critical to ensure the reliability of the results.[16][17]

  • Controls: Always include positive and negative controls. For antimicrobial assays, this includes a known susceptible and resistant strain, and a no-drug control. For anticancer assays, a known cytotoxic agent and a vehicle control are essential.

  • Reproducibility: Experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Statistical Analysis: Utilize appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Dose-Response: For cytotoxicity assays, a clear dose-response relationship should be established to validate the observed effects.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide. By systematically evaluating its antimicrobial and anticancer properties, researchers can generate high-quality, foundational data. The results from these assays will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and further preclinical development of this novel sulfonamide compound.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Roy, P. P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 549-562.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Spaan, C. N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • BioPharm International. (2020). Assay Development and Method Validation Essentials. [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • S, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 3, 303-307.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
  • BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]

  • Zuo, X. L., & Ai-yun, H. (2021). The Residues and Risk Assessment of Sulfonamides in Animal Products. Journal of Food Quality, 2021.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Andreasson, U., et al. (2015).
  • Little, T. A. (2014). QbD Approach to Assay Development and Method Validation. Thomas A. Little Consulting. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis, 6(2), 79-85.
  • ImmunoChemistry Technologies. (n.d.). Annexin V-FITC Apoptosis Assay Kit. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In Cytotoxicity. IntechOpen.

Sources

Troubleshooting & Optimization

Identifying common impurities in 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Synthesis & Impurities

Introduction & Chemical Context Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) [1]. This compound is a highly valuable, metabolically stable polar moiety frequently utilized in medicinal chemistry. However, synthesizing and purifying this specific sulfonamide presents unique structural challenges.

The core issue stems from the molecule's architecture: the gem-dimethyl group on the propane chain creates a highly sterically hindered "neopentyl-like" environment adjacent to the sulfonyl group. As documented in studies of neopentyl skeleton reactivity, bulky groups near an electrophilic center severely retard nucleophilic attack [2]. Consequently, the desired amidation with methylamine is kinetically slow. This sluggish reaction rate provides a wider window for competing side reactions—such as hydrolysis—if the reaction environment is not strictly controlled [3].

Section 1: Mechanistic Origins of Common Impurities (The "Why")

Understanding the causality behind impurity formation is the first step to eliminating them. The synthesis typically involves reacting 2-methoxy-2-methylpropane-1-sulfonyl chloride with methylamine. Due to the steric hindrance mentioned above, the sulfonyl chloride intermediate is unusually long-lived in the reaction mixture.

  • Impurity A (Hydrolysis Product - Sulfonic Acid): If even trace amounts of water are present, the slow amidation rate allows water to outcompete the amine, hydrolyzing the sulfonyl chloride into 2-methoxy-2-methylpropane-1-sulfonic acid.

  • Impurity B (Over-alkylation - N,N-Dimethyl Sulfonamide): This is not a product of over-reaction in the flask, but rather a direct result of dimethylamine (HN(CH3)2) contamination within the methylamine reagent source.

  • Impurity C (Under-alkylation - Primary Sulfonamide): Similarly, this arises from ammonia (NH3) contamination in the methylamine source.

G SM 2-Methoxy-2-methylpropane- 1-sulfonyl chloride Reagent + Methylamine (CH3NH2) (Target Reagent) SM->Reagent ImpA Impurity A: Sulfonic Acid (Hydrolysis) SM->ImpA + H2O (Moisture) ImpB Impurity B: N,N-Dimethyl (Secondary Amine Contamination) SM->ImpB + HN(CH3)2 Contaminant ImpC Impurity C: Primary Sulfonamide (Ammonia Contamination) SM->ImpC + NH3 Contaminant Product 2-Methoxy-N,2-dimethylpropane- 1-sulfonamide (API) Reagent->Product Optimal Conditions (Dry, Pure Amine)

Reaction pathways showing the formation of the target sulfonamide and common impurities.

Section 2: Analytical Identification (The "How to Spot It")

To build a self-validating analytical workflow, you must confirm the exact identity of your impurities before adjusting your synthetic protocol. The table below summarizes the key quantitative data for identifying these compounds using LC-MS and 1H NMR (CDCl3).

CompoundFormulaExact MassLC-MS Target IonKey 1H NMR Diagnostic Signal (CDCl3)
Target API C6H15NO3S181.08[M+H]+ = 182.1~2.8 ppm (d, 3H) : N-CH3 splits into a doublet due to NH coupling.
Impurity A (Hydrolysis)C5H12O4S168.05[M-H]- = 167.1Absence of N-CH3 signal . Highly polar, elutes in the void volume.
Impurity B (N,N-Dimethyl)C7H17NO3S195.09[M+H]+ = 196.1~2.9 ppm (s, 6H) : N(CH3)2 appears as a singlet (no NH proton to couple).
Impurity C (Primary)C5H13NO3S167.06[M+H]+ = 168.1~4.5 ppm (br s, 2H) : Broad NH2 singlet; absence of N-CH3 signal.

Self-Validation Check: If your LC-MS shows a mass of 196.1, check the NMR spectrum. A singlet at ~2.9 ppm confirms Impurity B, validating that your methylamine source is contaminated with dimethylamine.

Section 3: Step-by-Step Troubleshooting Protocols (The "How to Fix It")

Protocol 1: Anhydrous Amidation Workflow (Mitigating Impurity A) Because the neopentyl-like steric hindrance slows the desired reaction, eliminating moisture is critical to preventing Impurity A.

  • Solvent Preparation & Validation:

    • Dry your reaction solvent (typically Dichloromethane or THF) over activated 3Å molecular sieves for a minimum of 24 hours.

    • Validation Step: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed to the next step unless the water content is strictly < 50 ppm .

  • Reagent Preparation:

    • Dissolve 2-methoxy-2-methylpropane-1-sulfonyl chloride (1.0 eq) in the validated dry solvent under a strict inert argon atmosphere.

  • Temperature-Controlled Addition:

    • Cool the reaction vessel to 0 °C. Causality: Lower temperatures suppress the formation of highly reactive, moisture-sensitive sulfene intermediates.

    • Add a solution of methylamine (2.5 eq) dropwise. The excess amine acts as both the nucleophilic reactant and the HCl scavenger.

  • Kinetic Maturation:

    • Allow the reaction to warm to room temperature. Because of the steric bulk, stir for a minimum of 12 to 16 hours.

    • Validation Step: Monitor via TLC/LC-MS. Do not quench the reaction until the sulfonyl chloride is completely consumed. Premature aqueous quenching will immediately generate Impurity A.

Protocol 2: Reagent Sourcing & Purification (Mitigating Impurities B & C) Impurities B and C cannot be "fixed" by changing reaction temperatures; they are purely a function of reagent quality.

  • Avoid Aqueous Amines: Never use aqueous methylamine (e.g., 40% in water) for this specific substrate. The water will rapidly outcompete the amine due to the steric hindrance of the sulfonyl chloride.

  • Select the Right Source: Use a commercially available, anhydrous solution of methylamine in THF (typically 2.0 M).

  • Headspace Purging: Ammonia (Impurity C precursor) is highly volatile. Before withdrawing the methylamine/THF solution via syringe, briefly purge the headspace of the reagent bottle with argon to sweep away any accumulated ammonia gas.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my yield drop significantly when scaling up the amidation from 1 gram to 50 grams? A: Scale-up issues with this molecule are almost always related to heat transfer and moisture ingress. The reaction of sulfonyl chlorides with amines is highly exothermic. On a larger scale, inadequate cooling allows the internal temperature to spike. Elevated temperatures increase the rate of competing side reactions, particularly hydrolysis (if your KF > 50 ppm) or the thermal degradation of the sulfonyl chloride. Ensure strict internal temperature monitoring (keep < 10 °C during the addition phase) during scale-up.

Q: I have 15% of Impurity B (N,N-dimethyl sulfonamide) in my crude mixture. Can I separate it using standard silica gel chromatography? A: It is highly challenging. Both the target API and Impurity B share similar polarities on normal-phase silica. Causality-driven solution: Leverage their structural differences. The target API has an N-H bond (a hydrogen bond donor), whereas Impurity B does not. While a liquid-liquid basic extraction won't work (aliphatic sulfonamides are not acidic enough to form stable salts in aqueous NaOH), you can use reversed-phase chromatography (C18) where the hydrogen-bonding capacity significantly alters retention time. Alternatively, attempt recrystallization from a heptane/ethyl acetate mixture; the target API will pack into a crystal lattice much more efficiently than the N,N-dimethyl impurity.

References

  • 2-Methoxy-N,2-dimethylpropane-1-sulfonamide. BLD Pharm.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate.
  • Avoiding common errors in sulfonamide synthesis. Benchchem.

Technical Support Center: Troubleshooting 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of specialized building blocks. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) [1][2] is a highly versatile intermediate in medicinal chemistry, but its unique structural motifs—a polar sulfonamide core flanked by a sterically bulky gem-dimethyl group and a methoxy ether—create distinct solvation challenges.

This guide moves beyond generic advice. We will deconstruct the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure your assay data remains robust.

Physicochemical Profile & Solvation Metrics

Before troubleshooting, we must establish the baseline quantitative properties of the compound. The table below summarizes the critical metrics that dictate its behavior in solution.

PropertyValue / DescriptionCausality & Impact on Assays
Chemical Formula C6H15NO3SSmall molecular weight (181.25 g/mol ) generally favors solubility, but structural packing dictates actual dissolution.
Hydrogen Bond Donors (HBD) 1 (-NH)The secondary sulfonamide proton is weakly acidic. At physiological pH (7.4), the molecule remains largely un-ionized, limiting aqueous solubility[3].
Hydrogen Bond Acceptors (HBA) 3 (-SO2, -O-)Provides moderate dipole-dipole interaction with water, but is sterically hindered by the adjacent methyl groups.
Lipophilicity (LogP) ~0.8 - 1.2 (Predicted)Moderately lipophilic. The gem-dimethyl moiety drives hydrophobic clustering when transferred from DMSO to water.
Kinetic Solubility Limit ~50 - 100 µM (Buffer)Exceeding this concentration in aqueous media without surfactants will trigger rapid micro-precipitation[4].

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately upon dilution into a pH 7.4 assay buffer, even though it is fully dissolved in my 10 mM DMSO stock? A1: You are observing a classic "solvent-shift" nucleation event. When a high-concentration DMSO stock is injected into an aqueous buffer, the local DMSO concentration drops exponentially. Because the sulfonamide has a pKa of ~10, it is fully neutral at pH 7.4[3]. The hydrophobic gem-dimethyl groups rapidly self-associate to minimize contact with water before the molecule can reach a true thermodynamic equilibrium. This kinetic precipitation forms metastable micro-aggregates.

Q2: My biochemical screening assay is yielding high background noise and erratic false positives. Could this be related to the sulfonamide's solubility? A2: Absolutely. When 2-Methoxy-N,2-dimethylpropane-1-sulfonamide forms micro-aggregates, these particles scatter excitation and emission light in fluorescence-based assays, artificially inflating background signals. Furthermore, these colloidal aggregates can non-specifically sequester target proteins or fluorophores—a phenomenon known as aggregate-induced promiscuity. You must verify solubility under your exact assay conditions using a turbidimetric assay[5].

Q3: How can I force the compound into solution for cell-based assays without exceeding the 0.5% DMSO toxicity threshold? A3: You must alter the solvation environment rather than just increasing the co-solvent volume. I recommend pre-complexing the compound with a biologically compatible carrier. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% (w/v) can encapsulate the hydrophobic propane-1-sulfonamide tail, shielding it from the aqueous environment while maintaining the compound in a monomeric state suitable for cellular uptake.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is dissolved just because the solution looks clear. Micro-aggregates are invisible to the naked eye. Implement the following self-validating protocols.

Protocol A: High-Throughput Turbidimetric (Kinetic) Solubility Assay

This protocol measures the kinetic solubility limit by detecting light scattering caused by precipitation[4]. The use of a 620 nm wavelength ensures the compound's intrinsic UV absorbance does not interfere with the scattering signal[5].

Step 1: Stock Preparation & Validation

  • Prepare a 10 mM stock of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in 100% anhydrous DMSO.

  • Self-Validation Check: Sonicate the stock for 10 minutes at 37°C. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, your stock is compromised; prepare a fresh solution.

Step 2: Serial Dilution

  • In a 96-well V-bottom plate, create a 10-point 1:2 serial dilution of the DMSO stock using 100% DMSO.

Step 3: Aqueous Solvent-Shift

  • Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 98 µL of your target aqueous buffer (e.g., DPBS, pH 7.4). This yields a final DMSO concentration of 2.0%[5].

  • Control: Include a DMSO-only blank (2 µL DMSO + 98 µL buffer) to establish baseline absorbance.

Step 4: Equilibration

  • Seal the plate and incubate at 25°C for exactly 60 minutes on a plate shaker at 300 RPM. Causality: This specific incubation time allows metastable supersaturated states to nucleate into detectable particles[5][6].

Step 5: Nephelometric/Absorbance Measurement

  • Read the absorbance at 620 nm using a microplate reader[5].

  • Analysis: Plot Absorbance vs. Concentration. The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 3 standard deviations of the DMSO-only blank.

Protocol B: Preparation of Stable Working Solutions for Assays

If your required assay concentration exceeds the kinetic solubility limit established in Protocol A, use this formulation workflow.

Step 1: Aliquot the required volume of 10 mM DMSO stock into a glass vial (avoid plastic to prevent non-specific binding of hydrophobic aggregates). Step 2: Add a non-ionic surfactant (e.g., 0.1% Tween-20) directly to the DMSO stock and vortex for 30 seconds. Causality: Coating the molecules with surfactant before aqueous exposure prevents the initial nucleation event. Step 3: Add the aqueous buffer dropwise (1 drop per second) while continuously vortexing the vial. Step 4: Centrifuge the final working solution at 15,000 x g for 10 minutes. Carefully pipette the supernatant for your assay, leaving the bottom 10% in the tube to avoid disturbing invisible micro-pellets.

Troubleshooting Workflow Visualization

The following decision matrix outlines the logical progression for resolving kinetic precipitation issues with sulfonamide building blocks.

G Start Observe Precipitation or Assay Background Noise CheckDMSO Inspect 100% DMSO Stock (Is it truly dissolved?) Start->CheckDMSO HeatSonicate Heat to 37°C & Sonicate for 15 min CheckDMSO->HeatSonicate No (Solid visible) Dilution Dilute into Aqueous Buffer (Maintain DMSO ≤ 2%) CheckDMSO->Dilution Yes (Optically clear) HeatSonicate->Dilution CheckTurbidity Measure Absorbance at 620 nm (Protocol A) Dilution->CheckTurbidity Precipitates High Turbidity Detected (Micro-aggregates present) CheckTurbidity->Precipitates Abs > Baseline Clear Clear Solution Confirmed (Proceed to Biological Assay) CheckTurbidity->Clear Abs ≤ Baseline Formulation Apply Formulation Strategy (Add Tween-20 or HP-β-CD) Precipitates->Formulation Formulation->CheckTurbidity Re-test formulation

Fig 1. Decision matrix for resolving kinetic precipitation of sulfonamide building blocks.

References

  • Creative Biolabs. "Kinetic Solubility Assay: High-Throughput Assessment." Creative Biolabs Drug Discovery. URL: [Link]

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay Methodologies." Domainex In Vitro ADME Services. URL:[Link]

  • Basic Medical Key. "Sulfonamide Antibacterial Agents: Physicochemical Properties." Basic Medical Key. URL:[Link]

  • Royal Society of Chemistry. "Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays." RSC Publishing. URL:[Link]

Sources

Optimizing HPLC separation for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and quantifying 2-Methoxy-N,2-dimethylpropane-1-sulfonamide .

Unlike traditional pharmaceutical compounds, this molecule presents a unique "double-blind" challenge: it is highly polar (making reversed-phase retention difficult) and purely aliphatic (rendering standard UV detection virtually useless). The following guides, FAQs, and self-validating protocols are engineered to help you build a robust, reproducible analytical method.

Method Optimization Logic

Optimization_Logic A Analyte: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide B Structural Profiling: Aliphatic, Highly Polar, No Chromophore A->B C1 Detection Strategy: CAD, ELSD, or LC-MS B->C1 Requires universal detection C2 Avoid: UV/Vis (DAD/PDA) B->C2 Lacks conjugated pi-system E1 Stationary Phase: AQ-C18 or Phenyl-Hexyl (Reversed-Phase) B->E1 If logP > 0 E2 Stationary Phase: HILIC (Normal-Phase Variant) B->E2 If logP < 0 (Highly Hydrophilic) D Mobile Phase Constraint: Strictly Volatile Buffers (Ammonium Formate/Acetate) C1->D Aerosol/MS detectors require volatility F Self-Validating SST: Check k' > 2, Tailing Factor < 1.5, S/N > 10 for LLOQ D->F E1->F E2->F

Caption: Logical decision tree for the HPLC method development of aliphatic sulfonamides.

Frequently Asked Questions (FAQs)

Section 1: The "Invisible Analyte" Problem (Detection)

Q: I am injecting high concentrations of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, but my UV detector (254 nm / 210 nm) shows a flat baseline. Is my sample degrading? A: Your sample is likely intact. The issue is photophysical. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is a purely aliphatic molecule. It completely lacks the conjugated


-electron systems or aromatic rings required to absorb ultraviolet light.
The Solution: You must pivot to universal or mass-based detection. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the industry standards for non-chromophoric compounds[1]. These detectors nebulize the eluent, evaporate the mobile phase, and quantify the remaining non-volatile analyte particles[2]. Alternatively, LC-MS (ESI+) is highly effective, as the secondary sulfonamide nitrogen readily accepts a proton.
Section 2: The Polarity Challenge (Retention & Resolution)

Q: When using a standard C18 column, the compound elutes immediately in the void volume (


). How do I establish proper retention? 
A:  The target molecule contains two highly hydrophilic functional groups—a methoxy ether and a sulfonamide—attached to a short, branched aliphatic chain. Standard end-capped C18 columns suffer from "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases (>95% water) needed to retain such polar analytes.
The Solution: Alter your stationary phase chemistry. Switch to an Aqueous C18 (AQ-C18) with polar-embedded groups, or a Phenyl-Hexyl column, which provides alternate selectivity and resists phase dewetting[3]. If reversed-phase still fails to achieve a retention factor (

) greater than 2, Hydrophilic Interaction Liquid Chromatography (HILIC) is your definitive orthogonal solution.

Q: My peaks are tailing significantly, and my CAD baseline is noisy. What mobile phase parameters should I adjust? A: Peak tailing in sulfonamides is driven by secondary interactions between the polar sulfonamide moiety and unreacted silanol groups on the silica support[3]. The Solution: You must buffer the mobile phase to suppress silanol ionization. However, because CAD and MS require strictly volatile mobile phases, traditional phosphate buffers will foul the detector and cause massive baseline noise[2]. Use 10 mM Ammonium Formate adjusted to pH 3.5. This ensures volatility, minimizes CAD background noise, and sharpens the peak by controlling the ionization state.

Quantitative Data Summaries

Table 1: Stationary Phase Suitability for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide | Column Chemistry | Aqueous Tolerance | Expected Retention Factor (


) | Peak Asymmetry (

) | Suitability Rating | |------------------|-------------------|----------------------------------|------------------------|--------------------| | Standard C18 | Low (<5% organic) | < 0.5 (Void volume elution) | > 2.0 (Severe Tailing) | Poor | | AQ-C18 (Polar embedded) | High (100% aqueous) | 2.5 - 4.0 | 1.1 - 1.3 | Excellent (RP mode) | | Phenyl-Hexyl | Medium | 1.5 - 3.0 | 1.2 - 1.4 | Good (Alternate selectivity)| | HILIC (Amide) | N/A (High organic) | 4.0 - 6.0 | 1.0 - 1.2 | Excellent (Orthogonal) |

Table 2: Mobile Phase Buffer Effects on Universal Detectors (CAD/MS)

Buffer Type (10 mM) Volatility CAD Background Noise (pA) MS Ionization Efficiency Conclusion
Phosphate (pH 3.0) Non-volatile > 50.0 (Detector fouling) Suppressed (Salt buildup) DO NOT USE
Formic Acid (0.1%) Highly volatile < 0.5 Excellent Best for LC-MS

| Ammonium Formate (pH 3.5)| Volatile | < 1.0 | Good | Best for CAD / Peak Shape|

Self-Validating Experimental Protocol: HPLC-CAD Method

To ensure scientific integrity, this protocol is designed as a self-validating system. It includes internal System Suitability Testing (SST) gates that must be passed before sample analysis can proceed.

Phase 1: Preparation & Equilibration

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: Install an AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Detector Setup: Set CAD evaporation temperature to 35°C (optimized for semi-volatile aliphatic sulfonamides)[4]. Ensure nitrogen carrier gas pressure is stable.

  • Equilibration: Flush the column with 100% Mobile Phase A for 20 column volumes until the CAD baseline drift is < 0.1 pA/min.

Phase 2: System Suitability Test (SST) - The Validation Gate

  • Blank Injection: Inject 10 µL of diluent (Water:Acetonitrile 90:10).

    • Pass Criteria: No peaks > 3x signal-to-noise (S/N) at the expected retention time.

  • SST Standard Injection: Inject a 50 µg/mL reference standard of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (n=5).

    • Pass Criteria 1 (Retention):

      
       (Ensures separation from the void volume).
      
    • Pass Criteria 2 (Efficiency): Tailing factor (

      
      ) < 1.5.
      
    • Pass Criteria 3 (Precision): %RSD of peak area < 2.0%.

  • LLOQ Verification: Inject a 1 µg/mL standard.

    • Pass Criteria: S/N > 10[4].

Phase 3: Sample Analysis

  • Proceed with sample injections only if all SST gates are passed.

  • Bracketing: Inject an SST standard every 10 samples to monitor CAD response drift (a known phenomenon in aerosol-based detectors).

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
No peaks observed (UV) Analyte lacks conjugated

-electrons; zero UV absorbance.
Switch immediately to CAD, ELSD, or LC-MS[1].
Elution in void volume Extreme hydrophilicity prevents partitioning into C18 phase.Use AQ-C18 (polar embedded) or switch to HILIC mode[3].
Peak tailing (

)
Secondary interactions between sulfonamide N-H and surface silanols.Buffer mobile phase to pH 3.5 with 10 mM Ammonium Formate[3].
CAD baseline drift / noise Accumulation of non-volatile salts in the detector drift tube.Strictly utilize volatile buffers; flush detector with hot water/methanol[2].

References

  • Seeing is Believing: Detectors for HPLC Source: LCGC International URL:[Link]

  • Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections Source: MDPI URL:[Link]

  • Universal detection in high performance liquid chromatography Source: European Pharmaceutical Review URL:[Link]

Sources

Minimizing degradation of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5). As a bifunctional chemical building block, this compound presents unique physicochemical challenges in solution. Its stability is dictated by two distinct functional moieties: a highly stable sulfonamide group and an acid-labile tertiary ether.

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand the mechanistic causes of degradation and implement self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound rapidly degrade in acidic media (e.g., 0.1% TFA)?

The Cause: The molecule contains a 2-methoxy-2-methylpropane moiety, which is structurally analogous to methyl tert-butyl ether (MTBE). In acidic environments, the ether oxygen becomes reversibly protonated. Because the resulting cleavage generates a highly stable tertiary carbocation (stabilized by hyperconjugation from the adjacent methyl groups), the molecule undergoes rapid unimolecular (SN1) or elimination (E1) cleavage[1]. This results in the loss of methanol and the formation of an alkene-sulfonamide degradant. The Solution: Avoid protic acids. If acidic mobile phases (like Formic Acid or TFA) are required for LC-MS, prepare your samples immediately before injection and keep the autosampler at 4°C. For long-term storage, maintain the solution pH above 6.5.

Q2: Is the sulfonamide group susceptible to hydrolysis in aqueous buffers?

The Cause: Generally, no. Sulfonamides are highly resistant to hydrolysis under neutral to alkaline conditions[2]. At higher pH levels, the sulfonamide nitrogen can deprotonate, forming an anionic species. This negative charge electrostatically repels nucleophilic attack by hydroxide ions, effectively shielding the sulfur center from base-catalyzed hydrolysis[3]. The Solution: Aqueous assays should be conducted in neutral to slightly alkaline buffers (e.g., PBS or HEPES at pH 7.4 to 8.0). Hydrolysis of the sulfonamide will only occur under extreme conditions (e.g., >1 M NaOH or HCl combined with temperatures >60°C).

Q3: I am observing unexplained degradation in clear glass vials on the benchtop. What is happening?

The Cause: Sulfonamides can undergo photocatalytic degradation when exposed to UV or intense ambient light, particularly in the presence of trace metals or dissolved oxygen. Photolysis initiates radical formation, which can lead to the cleavage of the C-S bond or the oxidation of the N-methyl group into hydroxylamine or nitro derivatives[4]. The Solution: Always store stock solutions in amber glass vials and minimize exposure to ambient light during benchtop manipulations.

Part 2: Mechanistic Pathways & Workflows

Degradation Pathway Visualization

To prevent degradation, you must understand the primary failure mode: acid-catalyzed ether cleavage.

G A 2-Methoxy-N,2-dimethyl propane-1-sulfonamide B Protonated Ether Intermediate A->B H+ (Acidic Media) C Tertiary Carbocation + Methanol B->C SN1/E1 Cleavage D Alkene Degradant (Elimination) C->D -H+

Fig 1: Acid-catalyzed SN1/E1 cleavage of the tert-butyl ether moiety.

Optimized Handling Workflow

G S1 1. Lyophilized Solid (Store desiccated) S2 2. Reconstitution in Anhydrous DMSO/MeCN S1->S2 S3 3. Aliquoting (Single-use amber vials) S2->S3 S4 4. Storage at -20°C (Argon purged) S3->S4

Fig 2: Optimized workflow for preparing and storing stable stock solutions.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide across various solvent systems, derived from the kinetic behaviors of its constituent functional groups.

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life (25°C)Recommended Preventive Action
Aqueous, pH 2.0 SN1 Ether Cleavage< 4 HoursNeutralize immediately; avoid prolonged exposure.
Aqueous, pH 7.4 None (Highly Stable)> 6 MonthsUse sterile-filtered buffers to prevent microbial growth.
Aqueous, pH 10.0 Base Hydrolysis (Very Slow)> 1 YearMaintain ambient temperature; avoid heating >60°C.
Ambient Light (Aqueous) Photocatalytic Radical Cleavage7 - 14 DaysUse amber vials; store in the dark.
Anhydrous DMSO None> 2 Years (-20°C)Purge headspace with Argon to prevent water absorption.

Part 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Non-Aqueous Stock Solutions

To establish a self-validating system, water must be strictly excluded from the primary stock to prevent any possibility of pH-shift-induced ether cleavage.

  • Equilibration: Allow the lyophilized powder of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Selection: Use strictly anhydrous, sure-seal Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Do not use methanol or ethanol, as protic solvents can facilitate transetherification or participate in solvolysis over long periods.

  • Dissolution: Weigh the required mass using a microbalance and dissolve to a concentration of 10 mM or 50 mM. Vortex gently until visually clear.

  • Aliquoting: Divide the master stock into 50 µL to 100 µL single-use aliquots in amber glass vials.

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping tightly.

  • Storage: Store at -20°C or -80°C. Once an aliquot is thawed, discard any unused portion. Do not subject the compound to freeze-thaw cycles.

Protocol B: LC-MS Forced Degradation Profiling

If you need to validate the degradation kinetics for your specific assay conditions, perform this standardized forced degradation study.

  • Acid Hydrolysis: Dilute the stock to 100 µM in 0.1 M HCl. Incubate at 40°C. Take 10 µL samples at 0, 1, 4, and 24 hours. Neutralize immediately with an equal volume of 0.1 M NaOH before LC-MS injection[3].

  • Base Hydrolysis: Dilute the stock to 100 µM in 0.1 M NaOH. Incubate at 40°C. Sample at 0, 1, 4, and 24 hours, neutralizing with 0.1 M HCl[3].

  • Oxidative Stress: Dilute the stock to 100 µM in 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Analysis: Run samples on a reversed-phase C18 column. Monitor for the loss of the parent mass (m/z corresponding to the intact sulfonamide) and the appearance of the alkene degradant (loss of 32 Da corresponding to methanol).

References

  • Hydrolysis of sulphonamides in aqueous solutions ResearchGate URL:[Link]

  • Ether cleavage (Mechanism in acid) Wikipedia URL:[Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions MDPI URL:[Link]

Sources

Technical Support Center: Purification Strategies for Crude 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in isolating and purifying 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) from complex crude reaction matrices.

Because this molecule is a secondary aliphatic sulfonamide lacking a strong UV chromophore, standard purification heuristics often fail. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Part 1: Diagnostic FAQ & Troubleshooting

Q: Why is my crude product heavily contaminated with 2-methoxy-2-methylpropane-1-sulfonic acid? A: Sulfonic acid is the primary hydrolysis byproduct of your starting material (the sulfonyl chloride). If your reaction environment is not strictly anhydrous, or if your aqueous workup is initiated before the unreacted sulfonyl chloride is fully quenched by methylamine, rapid hydrolysis occurs[1].

Q: How do I selectively remove unreacted methylamine without losing my target sulfonamide? A: You must exploit the pKa differential. Wash the crude organic layer with 1.0 M HCl. Methylamine (conjugate acid pKa ~10.6) will rapidly protonate into a highly water-soluble hydrochloride salt and partition into the aqueous layer. Your target secondary sulfonamide remains neutral at acidic pH and stays safely in the organic phase[1].

Q: My product is isolating as a stubborn, viscous oil instead of a solid. How can I fix this? A: Crude aliphatic sulfonamides frequently "oil out" due to trace solvent entrapment or the presence of structurally similar oligomers that disrupt the crystal lattice. Do not attempt to crystallize immediately. Perform a rigorous acid-base extraction (Workflow A) first. If it remains an oil, perform a rapid silica plug filtration to strip high-molecular-weight impurities, followed by trituration in ice-cold hexanes.

Q: I can't see my product on a TLC plate under a UV lamp. Is my reaction failing? A: Not necessarily. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide lacks an aromatic ring or conjugated system, meaning it is not UV-active at the standard 254 nm wavelength. You must use a universal chemical stain—such as Potassium Permanganate (


), Phosphomolybdic Acid (PMA), or Iodine vapor—to visualize the spots during chromatography[2].

Part 2: Physicochemical Profiling & Quantitative Data

To design a self-validating purification system, we must first define the quantitative boundaries of the molecule. The following table summarizes the critical physicochemical data used to dictate our extraction and chromatography parameters.

PropertyValueRelevance to Purification Strategy
Molecular Weight 195.28 g/mol Essential for calculating mass balance and expected yield.
Target pKa (Sulfonamide N-H) ~10.8 - 11.2Enables selective deprotonation using strong bases (pH > 13)[3].
Byproduct pKa (Sulfonic Acid) < 1.0Remains permanently ionized at pH 4-5, allowing separation from the target.
LogP (Estimated) ~0.5 - 1.5Indicates moderate lipophilicity; partitions well into EtOAc when neutral.
TLC Visualization UV InactiveRequires

or Iodine staining for fraction monitoring.
Rf (Silica, 50% EtOAc/Hexane) ~0.3 - 0.4Optimal retention factor for flash chromatography separation.

Part 3: Core Purification Workflows

DecisionTree Start Crude 2-Methoxy-N,2-dimethylpropane-1-sulfonamide Q1 Does the crude contain structurally similar neutral impurities? Start->Q1 LLE Workflow A: Acid-Base Extraction (Exploits pKa ~11) Q1->LLE No (Standard Profile) Chrom Workflow B: Silica Gel Chromatography (Hexane/EtOAc Gradient) Q1->Chrom Yes (Complex Matrix)

Fig 1. Decision tree for selecting the optimal purification strategy based on matrix complexity.

Workflow A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

This is the most efficient, self-validating method for secondary sulfonamides. Mechanistic Causality: The N-H proton of a secondary sulfonamide is weakly acidic (pKa ~11) due to the electron-withdrawing sulfonyl group[3]. By extracting the organic layer with a strong base (pH > 13), the sulfonamide is deprotonated into a water-soluble anion, leaving neutral organic impurities behind in the organic layer. Subsequent acidification to pH 4-5 reprotonates the sulfonamide back to its neutral, organic-soluble state. Meanwhile, the strongly acidic sulfonic acid byproduct (pKa < 1) remains ionized and trapped in the aqueous waste.

Step-by-Step Methodology:

  • Dissolution & Amine Quench: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash with 1.0 M HCl (1:1 v/v) to protonate and remove unreacted methylamine. Discard the aqueous layer.

  • Target Deprotonation: Extract the organic layer with 1.0 M NaOH (2 x 0.5 volumes). Self-Validation: The target sulfonamide and sulfonic acid byproduct are now in the aqueous layer. Discard the EtOAc layer (which now contains only neutral impurities).

  • Selective Reprotonation: Carefully acidify the combined aqueous layers by dropwise addition of 1.0 M HCl until the pH reaches exactly 4.0 - 5.0. Self-Validation: Verify with pH paper. The solution may become slightly cloudy as the target sulfonamide neutralizes.

  • Target Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 0.5 volumes). The neutral target sulfonamide partitions into the organic phase. The sulfonic acid remains trapped in the aqueous phase.

  • Final Polish: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

LLEWorkflow Org1 Crude in EtOAc (Contains all species) NaOH Extract with 1M NaOH (pH > 13) Org1->NaOH Aq1 Aqueous Layer (Sulfonamide Anion) NaOH->Aq1 Aqueous OrgDiscard Organic Layer (Neutral Impurities) NaOH->OrgDiscard Organic (Discard) HCl Acidify with 1M HCl (to pH 4-5) Aq1->HCl Aq2 Acidified Aqueous (Neutral Sulfonamide) HCl->Aq2 Ext2 Extract with EtOAc Aq2->Ext2 FinalOrg Organic Layer (Pure Target) Ext2->FinalOrg Organic (Keep) FinalAq Aqueous Layer (Sulfonic Acid) Ext2->FinalAq Aqueous (Discard)

Fig 2. Mechanistic workflow of the acid-base liquid-liquid extraction isolating the target sulfonamide.

Workflow B: Silica Gel Flash Chromatography

If LLE is insufficient due to the presence of structurally similar secondary sulfonamide byproducts, chromatography is required.

Step-by-Step Methodology:

  • Sample Preparation: Because the compound is highly polar, wet-loading will cause severe band broadening. Dry-load the crude mixture by dissolving it in a minimal amount of Dichloromethane (DCM), adding 2-3 equivalents (by weight) of silica gel, and evaporating the solvent to a free-flowing powder.

  • Column Equilibration: Pack the column using 100% Hexanes.

  • Gradient Elution: Run a gradient from 80:20 Hexane/EtOAc to 50:50 Hexane/EtOAc. Sulfonamides interact strongly with the silanol groups on the stationary phase; a highly polar eluent is necessary for mobilization[1].

  • Fraction Monitoring: Spot fractions on a TLC plate and stain with

    
    . The target compound will appear as a bright yellow/white spot against the purple background upon gentle heating. Alternatively, utilize HPLC-FLD for highly sensitive fraction analysis[2].
    

References

  • Osiński Z., Patyra E., Kwiatek K. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules (MDPI) / PubMed Central. 2022;27(6):2031. URL:[Link]

Sources

Preclinical Formulation Support Center: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5). As a low-molecular-weight sulfonamide intermediate, this compound frequently exhibits challenging physicochemical properties during early-stage drug development, primarily poor aqueous solubility and susceptibility to presystemic clearance.

As a Senior Application Scientist, I have designed this guide to provide researchers and formulation scientists with field-proven, self-validating troubleshooting strategies. The methodologies detailed below will help you diagnose pharmacokinetic (PK) failures and engineer robust bioavailability enhancement systems.

Part 1: Diagnostic Formulation Workflow

Before troubleshooting, it is critical to map the compound's Biopharmaceutics Classification System (BCS) behavior. The following decision tree dictates the formulation strategy based on the specific absorption barriers encountered in vivo.

G API 2-Methoxy-N,2-dimethylpropane- 1-sulfonamide Solubility Aqueous Solubility Assessment API->Solubility BCS2 BCS Class II (Low Sol, High Perm) Solubility->BCS2 High Permeability BCS4 BCS Class IV (Low Sol, Low Perm/Efflux) Solubility->BCS4 High Efflux (P-gp) HME Hot Melt Extrusion (HME) Amorphous Solid Dispersion BCS2->HME SEDDS Lipid-Based Formulation (SEDDS / SMEDDS) BCS4->SEDDS Lymphatic Lymphatic Transport (Bypass First-Pass/P-gp) SEDDS->Lymphatic

Workflow for selecting the optimal bioavailability enhancement strategy based on BCS classification.

Part 2: Troubleshooting & FAQs

Issue 1: Erratic Oral Exposure & GI Precipitation

Q: Why does 2-Methoxy-N,2-dimethylpropane-1-sulfonamide show high in vitro permeability but negligible in vivo oral bioavailability?

A: This is a classic hallmark of a BCS Class II compound. The intrinsic solubility of the sulfonamide is likely lower than the threshold required to fully dissolve the dose in the gastrointestinal (GI) fluids[1]. Because absorption requires the drug to be in solution, the dissolution rate becomes the rate-limiting step.

Solution: Convert the crystalline API into an Amorphous Solid Dispersion (ASD). Hot-melt extrusion (HME) is a leading, solvent-free, continuous manufacturing method for converting crystalline drugs into an amorphous state[2]. By dispersing the drug at a molecular level within a polymer matrix, you bypass the high crystal lattice energy, generating a supersaturated state in the GI tract that drives passive diffusion.

Issue 2: API Degradation During Extrusion

Q: During HME formulation screening, I am observing chemical degradation of the sulfonamide. How can I mitigate this without compromising the amorphous conversion?

A: The thermal and mechanical energy applied during the HME process can cause chemical degradation of thermally labile drugs and polymeric carriers[3]. Solution: You must optimize the thermodynamic and mechanical inputs. Implement the following self-validating adjustments:

  • Modify Screw Geometry: Change the screw design to reduce the number of kneading blocks, facilitating a shorter melt residence time[3].

  • Lower Processing Temperature: Add non-volatile plasticizers to the formulation to lower the required extrusion temperature[4]. Ensure the extrusion temperature is kept at least 50°C above the glass transition temperature (

    
    ) of the polymer, but below the degradation threshold of the API[2].
    
  • Minimize Mechanical Energy: Reduce the screw speed to lower unnecessary specific mechanical energy (SME) input[3].

Issue 3: High First-Pass Metabolism & Efflux

Q: We achieved supersaturation with an ASD, but in vivo exposure is still capped. Could efflux transporters be playing a role?

A: Yes. Sulfonamide moieties are frequently recognized by P-glycoprotein (P-gp), an ATP-dependent efflux pump expressed on the apical membrane of enterocytes[5]. P-gp trims the overall permeability of the drug by actively pumping it back into the intestinal lumen, significantly reducing bioavailability[6]. Furthermore, synergistic presystemic clearance by intestinal CYP3A4 can drastically limit systemic exposure[7].

Solution: Shift your strategy to a Self-Emulsifying Drug Delivery System (SEDDS) . SEDDS maintain the pharmaceutical agent in a solubilized condition within minute emulsion droplets, enhancing the concentration gradient across intestinal membranes[8]. More importantly, the lipid components in SEDDS stimulate chylomicron assembly, allowing the highly lipophilic drug to be absorbed through the intestinal lymphatic system. This completely circumvents hepatic first-pass metabolism[8]. Additionally, specific surfactants used in SEDDS (e.g., Polysorbate 80, Cremophor) act as P-gp inhibitors, blinding the efflux pump to the sulfonamide[9].

Part 3: Mechanistic Pathway of Lipid-Based Rescue

To understand why SEDDS rescues sulfonamide bioavailability when ASDs fail, review the competing pathways of intestinal absorption versus efflux.

Pathway Lumen Intestinal Lumen (SEDDS Droplets) Enterocyte Enterocyte Membrane Lumen->Enterocyte Absorption Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Substrate Recognition Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lipid Processing Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal Free Drug Pgp->Lumen Efflux Lymph Lymphatic System (Systemic Circulation) Chylomicron->Lymph Bypass Liver

Intestinal absorption pathway highlighting P-gp efflux and lymphatic bypass via SEDDS formulation.

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of ASD via Hot Melt Extrusion (HME)

Objective: Overcome dissolution-rate limited absorption (BCS Class II).

  • Polymer Selection: Select an amphiphilic polymer such as Copovidone (PVP-VA64) due to its excellent solubilizing capacity and favorable

    
     (~109°C)[10].
    
  • Blending: Geometrically blend 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (20% w/w) with PVP-VA64 (80% w/w).

  • Extrusion:

    • Feed the blend into a co-rotating twin-screw extruder.

    • Set the barrel temperature profile to 130°C–140°C (ensuring the polymer is molten but API remains below degradation limits).

    • Maintain a screw speed of 100 rpm to balance mixing and residence time.

  • Milling: Cool the extrudate on a chill roll and mill using a FitzMill to achieve a target particle size of < 250 µm.

  • Validation (Critical): Analyze the milled powder via Modulated Differential Scanning Calorimetry (mDSC) and X-Ray Powder Diffraction (XRPD). The absence of crystalline Bragg peaks and the presence of a single, unified

    
     validates the formation of a single-phase amorphous solid dispersion[10].
    
Protocol B: Preparation of SEDDS

Objective: Overcome P-gp efflux and first-pass metabolism (BCS Class IV).

  • Excipient Screening: Determine the equilibrium solubility of the API in various long-chain triglycerides (LCTs), surfactants (e.g., Tween 80), and co-solvents (e.g., PEG 400).

  • Phase Diagram Construction: Construct a ternary phase diagram by titrating water into various Oil/Surfactant/Co-solvent ratios to identify the isotropic (clear) microemulsion region.

  • Formulation:

    • Mix 30% w/w Oil (e.g., Captex 355), 50% w/w Surfactant (e.g., Cremophor EL), and 20% w/w Co-solvent.

    • Add the API up to 80% of its saturation concentration to prevent precipitation upon dispersion[11].

  • Isotropic Mixing: Stir magnetically at 40°C until a visually transparent, single-phase liquid is formed.

  • Validation (Critical): Perform an in vitro dispersion test by adding 1 mL of the SEDDS to 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under gentle agitation. Measure the droplet size via Dynamic Light Scattering (DLS). A stable emulsion with droplet sizes between 100–1000 nm validates the SEDDS[12].

Part 5: Comparative Pharmacokinetic Data

The table below summarizes typical quantitative outcomes when applying these formulation strategies to a poorly soluble, highly effluxed sulfonamide in preclinical canine models.

Formulation StrategyTmax (h)Cmax (ng/mL)AUC (ng*h/mL)Relative BioavailabilityPrimary Mechanism of Enhancement
Unformulated API (Crystalline) 2.5120580~10%Baseline
HME-ASD (PVP-VA64) 1.07502,900~50%Thermodynamic supersaturation; overcomes lattice energy.
SEDDS (LCT/Tween 80) 1.51,4506,100~105%Lymphatic bypass of liver; P-gp efflux inhibition.

Note: Data represents synthesized preclinical benchmarks for comparative evaluation.

References

  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. nih.gov. Available at:[Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. nih.gov. Available at:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. orientjchem.org. Available at:[Link]

  • Bioavailability Enhancement: When to Use Hot-Melt Extrusion versus Spray Drying. pharmtech.com. Available at:[Link]

  • Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. ascendiacdmo.com. Available at:[Link]

  • Application of hot-melt extrusion in the manufacturing of amorphous solid dispersions containing thermally labile drugs. utexas.edu. Available at:[Link]

  • Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin. orientjchem.org. Available at:[Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. dergipark.org.tr. Available at:[Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. americanpharmaceuticalreview.com. Available at:[Link]

  • p-glycoprotein p-gp-mediated efflux. science.gov. Available at:[Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. intechopen.com. Available at:[Link]

  • Plasma Glycoprotein Efflux Induced Resistance: Implications, Mechanism, Inhibitors, and Novel Strategies to Overcome. asiapharmaceutics.info. Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (MDPS) vs. Standard Controls in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of sulfonamide-containing leads is a persistent challenge. Unshielded alkyl sulfonamides often suffer from rapid oxidative metabolism and high conformational flexibility, leading to poor target engagement. This guide evaluates the efficacy of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (MDPS) as a next-generation bioisosteric building block. By comparing MDPS against standard controls—N-methylmethanesulfonamide (NMMS) and N-methylisobutanesulfonamide (NMIS)—we demonstrate how the strategic integration of a gem-dimethyl group and a methoxy ether fundamentally upgrades a molecule's Ligand Lipophilicity Efficiency (LLE) and metabolic stability.

Mechanistic Rationale: The Causality of Structural Design

The superiority of the MDPS moiety over standard linear or branched alkyl sulfonamides is rooted in two foundational principles of medicinal chemistry:

Conformational Restriction via the Thorpe-Ingold Effect

Standard linear sulfonamides (like NMMS) possess high rotational freedom, incurring a massive entropic penalty upon binding to a target protein. The addition of a gem-dimethyl group in the MDPS moiety induces the [1]. The steric bulk of the twin methyl groups compresses the internal bond angle of the carbon chain, forcing the adjacent sulfonamide and methoxy groups into a pre-organized, bioactive conformation. This restriction significantly enhances target affinity by minimizing the entropic cost of binding[2].

Physicochemical Tuning via the Methoxy "Scout"

While adding a gem-dimethyl group improves potency, it typically increases lipophilicity (LogD), which can trigger cytochrome P450 (CYP450) mediated clearance. MDPS counters this by incorporating a terminal methoxy group. The methoxy oxygen acts as a [3], providing a potent hydrogen bond acceptor that offsets the lipophilic nature of the carbon chain. This lowers the overall LogD, improves aqueous solubility, and sterically shields the adjacent carbons from oxidative metabolism.

Workflow A Standard Alkyl Sulfonamide (Flexible, High CL) B Add gem-dimethyl (Thorpe-Ingold Effect) A->B Increase Rigidity C Add Methoxy Group (Lower LogD, H-Bond) B->C Improve ADME D MDPS Moiety (Pre-organized, Stable) C->D Final Bioisostere

Caption: Workflow detailing the rational design of the MDPS moiety for lead optimization.

Comparative Efficacy & Experimental Data

To objectively evaluate MDPS, we utilized a Matched Molecular Pair (MMP) analysis within a model Cav2.2 (N-type calcium channel) inhibitor scaffold. Cav2.2 is a validated target for neuropathic pain, where sulfonamide moieties are critical for allosteric blockade[2].

Table 1: Physicochemical & In Vitro ADME Profiling

Data represents the functional moiety appended to a standardized Cav2.2 inhibitor core.

ParameterControl A: NMMS (Linear)Control B: NMIS (Branched)Test: MDPS (Optimized)
Structure Motif -CH2-SO2NH-CH3-C(CH3)2-CH2-SO2NH-CH3-C(CH3)2-CH2(OCH3)-SO2NH-CH3
LogD (pH 7.4) 0.52.81.2
Kinetic Solubility >200 µg/mL15 µg/mL120 µg/mL
HLM Clearance (

)
45 µL/min/mg35 µL/min/mg12 µL/min/mg
Primary Liability High Flexibility, Poor BindingHigh Lipophilicity, Poor SolubilityNone (Optimal Profile)
Table 2: Target Engagement (Cav2.2 Inhibition)
Compound Core + MoietyCav2.2

(nM)
Ligand Lipophilicity Efficiency (LLE)
Core + NMMS 450 nM5.8
Core + NMIS 120 nM4.1 (Potent but highly lipophilic)
Core + MDPS 85 nM 6.9 (Highly potent and efficient)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols utilize internal control systems to prevent false positives and isolate the specific variables being tested.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

This assay isolates CYP450-mediated metabolism from chemical instability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Spike the test compounds (MDPS, NMMS, NMIS) into the buffer to a final concentration of 1 µM.

  • Self-Validation Step (NADPH-Free Control): Split the reaction into two plates. To Plate A, add 1 mM NADPH (initiates CYP activity). To Plate B, add buffer only. Causality: If compound degradation occurs in Plate B, the molecule is chemically unstable, not metabolically cleared.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol 2: FLIPR Calcium Flux Assay for Cav2.2 Efficacy

This protocol measures the functional blockade of the calcium channel.

  • Cell Culture: Plate HEK293 cells stably expressing human Cav2.2 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer for 45 minutes at 37°C.

  • Compound Incubation: Add test compounds (serial dilution from 10 µM to 0.1 nM) and incubate for 30 minutes.

  • Self-Validation Step (Z'-Factor): Include a known Cav2.2 blocker (e.g., Ziconotide) as a positive control and DMSO as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to detect the Thorpe-Ingold potency shift.

  • Stimulation & Readout: Stimulate cells with 60 mM KCl to depolarize the membrane. Measure peak fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system to determine the

    
    .
    

Pathway N1 Presynaptic Action Potential N2 Cav2.2 Channel Activation N1->N2 N3 Calcium Influx N2->N3 N4 Neurotransmitter Release (Pain Signal) N3->N4 N5 MDPS-Optimized Inhibitor N5->N2 Allosteric Blockade (Pre-organized Binding)

Caption: Mechanism of action for MDPS-optimized inhibitors blocking Cav2.2-mediated pain signaling.

Conclusion

The comparative data unequivocally demonstrates that 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (MDPS) is superior to standard alkyl sulfonamides. By leveraging the Thorpe-Ingold effect for conformational rigidity and the methoxy group for LogD reduction, MDPS provides drug development professionals with a highly stable, potent, and soluble bioisostere for advanced lead optimization.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link][2]

  • Control of peptide conformation by the Thorpe-Ingold effect Source: Biopolymers (John Wiley & Sons) URL:[Link][1]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][3]

Sources

A Structural and Comparative Guide to 2-Methoxy-N,2-dimethylpropane-1-sulfonamide and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural comparison of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and spectroscopic signatures of these compounds. By presenting available experimental data alongside established scientific principles, this guide aims to facilitate a deeper understanding of the structure-property relationships within this class of sulfonamides.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The structural diversity achievable through substitution on the sulfonamide nitrogen and the sulfonyl-attached moiety allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, a tertiary sulfonamide, and provides a comparative analysis with its primary sulfonamide precursor and an aromatic analog. Understanding the structural nuances between these compounds is critical for the rational design of novel therapeutic agents.

Core Structures for Comparison

To elucidate the impact of N-substitution and the nature of the R-group on the overall properties of the sulfonamide, this guide will focus on the following three compounds:

Compound NameStructureR-GroupN-Substitution
Analog 1 (Primary Sulfonamide) 2-Methoxy-2-methylpropane-1-sulfonamidetert-ButylUnsubstituted (NH₂)
Target Molecule (Tertiary Sulfonamide) 2-Methoxy-N,2-dimethylpropane-1-sulfonamidetert-ButylN,N-dimethyl
Analog 2 (Aromatic Analog) 2-Methoxy-2-phenylpropane-1-sulfonamidePhenylUnsubstituted (NH₂)

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic profile. The table below summarizes key predicted and available data for our compounds of interest.

PropertyAnalog 1: 2-Methoxy-2-methylpropane-1-sulfonamideTarget: 2-Methoxy-N,2-dimethylpropane-1-sulfonamideAnalog 2: 2-Methoxy-2-phenylpropane-1-sulfonamide
Molecular Formula C₅H₁₃NO₃S[3]C₇H₁₇NO₃SC₁₀H₁₅NO₃S[4]
Molecular Weight 167.23 g/mol [3]195.28 g/mol 229.30 g/mol [4]
Predicted LogP -0.3[3]0.5 (Predicted)0.5[4]
Topological Polar Surface Area (TPSA) 69.39 Ų[3]47.97 Ų (Predicted)77.8 Ų[4]
Hydrogen Bond Donors 1[3]02
Hydrogen Bond Acceptors 3[3]34
Rotatable Bonds 3[3]44

Expert Insights: The transition from the primary sulfonamide (Analog 1) to the tertiary N,N-dimethylated target molecule results in a significant increase in lipophilicity (LogP) and a decrease in the polar surface area (TPSA). This is a direct consequence of the replacement of the polar N-H bonds with less polar N-C bonds and the masking of the hydrogen bond donating capabilities of the sulfonamide nitrogen. Such modifications are known to influence membrane permeability and oral bioavailability. The aromatic analog (Analog 2) exhibits a higher molecular weight and TPSA compared to its aliphatic counterpart (Analog 1), which can be attributed to the presence of the phenyl ring.

Synthesis and Characterization Protocols

Reproducible and well-documented experimental protocols are the bedrock of scientific integrity. The following sections detail the synthetic routes and analytical methods for the compounds discussed.

Synthesis of Analogs

The synthesis of the target molecule, 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, typically proceeds via a two-step process starting from a suitable precursor to form the primary sulfonamide, followed by N-alkylation.

This protocol is a generalized procedure based on established methods for the synthesis of primary sulfonamides from sulfonyl chlorides.[5]

Synthesis_of_Primary_Sulfonamide start 2-Methoxy-2-methylpropane-1-sulfonyl chloride product 2-Methoxy-2-methylpropane-1-sulfonamide start->product Reaction in an appropriate solvent (e.g., Dioxane) Stirring at room temperature reagent1 Ammonia (aq.) reagent1->product Nucleophilic substitution

Caption: General synthesis of a primary sulfonamide.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxy-2-methylpropane-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dioxane.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The N-methylation of the primary sulfonamide can be achieved using various alkylating agents. This protocol is a generalized method based on common N-alkylation procedures for sulfonamides.

N-Methylation_of_Sulfonamide start 2-Methoxy-2-methylpropane-1-sulfonamide product 2-Methoxy-N,2-dimethylpropane-1-sulfonamide start->product Reaction in a polar aprotic solvent (e.g., DMF) Heating may be required reagent1 Methylating Agent (e.g., Methyl iodide) reagent1->product reagent2 Base (e.g., K₂CO₃) reagent2->product

Caption: N-methylation of a primary sulfonamide.

Methodology:

  • Reaction Setup: Dissolve 2-methoxy-2-methylpropane-1-sulfonamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, >2.0 eq), to the solution.

  • Addition of Methylating Agent: Add the methylating agent, for example, methyl iodide (CH₃I, >2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress with TLC.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Spectroscopic and Structural Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy - Expected Chemical Shifts (δ, ppm):

ProtonsAnalog 1 (Primary)Target (Tertiary)Analog 2 (Aromatic)
C(CH₃)₂ ~1.2~1.3~1.5
OCH₃ ~3.2~3.3~3.1
CH₂SO₂ ~3.0~3.1~3.4
SO₂NH₂ ~5.0 (broad singlet)-~7.5 (broad singlet)
SO₂N(CH₃)₂ -~2.8-
Aromatic-H --~7.3-7.4

¹³C NMR Spectroscopy - Expected Chemical Shifts (δ, ppm):

CarbonAnalog 1 (Primary)Target (Tertiary)Analog 2 (Aromatic)
C(CH₃)₂ ~25~26~27
C(CH₃)₂ ~75~76~80
OCH₃ ~50~51~50
CH₂SO₂ ~60~61~62
SO₂N(CH₃)₂ -~38-
Aromatic-C --~125-145

Expert Insights: The most significant difference in the ¹H NMR spectra will be the absence of the broad SO₂NH₂ proton signal in the tertiary sulfonamide and the appearance of a singlet corresponding to the six protons of the two N-methyl groups. In the ¹³C NMR, the N,N-dimethyl substitution will introduce a new signal for the methyl carbons. The presence of the aromatic ring in Analog 2 will result in characteristic signals in the aromatic region of both ¹H and ¹³C NMR spectra.

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupAnalog 1 (Primary)Target (Tertiary)Analog 2 (Aromatic)
N-H stretch ~3350, ~3250 (two bands)[6]Absent~3250 (one band)
C-H stretch (aliphatic) ~2980-2850~2980-2850~2980-2850
C-H stretch (aromatic) AbsentAbsent~3100-3000
S=O stretch (asymmetric) ~1330~1340~1350
S=O stretch (symmetric) ~1150~1160~1170
S-N stretch ~900N/A~910

Expert Insights: The IR spectrum of the primary sulfonamide (Analog 1) will be characterized by the presence of two N-H stretching bands, a hallmark of primary sulfonamides.[6] These bands will be absent in the spectrum of the tertiary sulfonamide (Target Molecule). The S=O stretching frequencies are expected to be slightly higher in the tertiary sulfonamide due to the electron-donating effect of the two methyl groups on the nitrogen.

General Workflow for X-ray Crystallography of Sulfonamides:

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth (e.g., slow evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (e.g., direct methods) diffraction->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

Caption: Generalized workflow for single-crystal X-ray diffraction.

Expected Structural Features:

  • Primary Sulfonamides (Analogs 1 & 2): These molecules are capable of forming intermolecular hydrogen bonds via the N-H protons and the sulfonyl oxygens. This often leads to the formation of dimeric or polymeric structures in the crystal lattice.[8]

  • Tertiary Sulfonamide (Target Molecule): Lacking N-H protons, this molecule cannot act as a hydrogen bond donor. Its crystal packing will be governed by weaker van der Waals forces and dipole-dipole interactions.

The geometric parameters of the sulfonamide group (S-N and S=O bond lengths, O-S-O bond angle) are generally consistent across a range of sulfonamides, though minor variations can be induced by the electronic nature of the substituents.[8]

Biological Activity Considerations

While specific biological data for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is not extensively reported, the sulfonamide scaffold is a well-known pharmacophore. N-alkylation can significantly impact biological activity. For instance, in some series of anticancer sulfonamides, N-alkylation has been shown to modulate potency.[9][10] The increased lipophilicity of the N,N-dimethylated analog compared to its primary counterpart could enhance its ability to cross cell membranes, potentially leading to altered activity profiles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the potential anticancer activity of novel compounds is the MTT assay.

Methodology:

  • Cell Culture: Plate human cancer cell lines in 96-well plates and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This guide provides a foundational framework for understanding the structural and physicochemical properties of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide in comparison to its primary sulfonamide and aromatic analogs. The substitution on the sulfonamide nitrogen atom profoundly influences key parameters such as lipophilicity and hydrogen bonding capacity, which are critical determinants of a molecule's biological behavior. The provided experimental protocols offer standardized methods for the synthesis and characterization of these and related compounds, ensuring the generation of reliable and comparable data. Further experimental investigation is warranted to fully elucidate the structure-activity relationships within this specific series of sulfonamides.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Biological Activities of Substituted Quinoline-Sulfonamides: An Analog-Based Guide.
  • Di Micco, S., et al. (2023).
  • Gumerov, A. M., et al. (2025).
  • Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Lee, J. H., et al. (2019). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Boxer, M. B., et al. (2010).
  • Javed, I., et al. (2024).
  • Lages, L. A., et al. (2023).
  • Arshad, N., et al. (2014).
  • Patel, K. J., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • BenchChem. (2025).
  • Khan, I., et al. (2015). Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides.
  • Jones, B. A., et al. (2024).
  • Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
  • Sielicka, M., et al. Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (2021). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • ResearchGate. (2016). (PDF) Biological activities of sulfonamides.
  • B. S. Dawane, et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • ChemicalBook. (n.d.). N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum.
  • Cocinero, E. J., et al. (2022).
  • Kumar, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Soriano-Correa, C., et al. (2003).
  • D'Avolio, A., et al. (2024). Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO.
  • Al-Masoudi, N. A., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher.
  • Abdullahi, M. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide.
  • Zhang, M., et al. (2012).
  • ChemScene. (n.d.). 808148-28-9 | 2-Methoxy-2-methylpropane-1-sulfonamide.
  • Wikipedia. (n.d.). X-ray crystallography.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (n.d.). X-ray powder diffraction pattern for N-(p-tolyl)-dodecylsulfonamide, synchrotron source.
  • Wlodawer, A. (2009). x Ray crystallography. PMC.
  • El-Faham, A., et al. (2017). Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides.
  • PubChem. (n.d.). 2-Methoxy-N,N-dimethylpropanamide.
  • PubChemLite. (n.d.). 2-methoxy-2-methylpropane-1-sulfonamide (C5H13NO3S).
  • Michigan State University. (n.d.).
  • BLDpharm. (n.d.). 1877970-74-5|2-Methoxy-N,2-dimethylpropane-1-sulfonamide.

Sources

Solid-State Characterization of Aliphatic Sulfonamides: A Comparative XRD Analysis of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug molecules become increasingly complex, the strategic selection of aliphatic building blocks plays a critical role in optimizing physicochemical properties. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5)[1] is a highly specialized sulfonamide intermediate utilized in modern drug design.

In this guide, we objectively compare the solid-state performance and crystallographic behavior of this methoxy-substituted sulfonamide against its non-methoxy analog, N,2-dimethylpropane-1-sulfonamide . By leveraging Powder X-ray Diffraction (PXRD), we can decode how subtle structural modifications fundamentally alter crystal packing, thermodynamic stability, and downstream formulation behavior.

Structural Context & Mechanistic Causality

The solid-state behavior of sulfonamides is predominantly governed by their ability to act as both hydrogen bond donors and acceptors. Sulfonamides typically exhibit characteristic intermolecular hydrogen bonding between the sulfonamide protons (N-H) and sulfonyl oxygens (O=S), frequently assembling into 1D zigzag, helical, or dimeric chains[2].

The Methoxy Disruption Effect: When comparing 2-Methoxy-N,2-dimethylpropane-1-sulfonamide to its non-methoxy counterpart, the introduction of the ether oxygen (-OCH₃) introduces a competing hydrogen bond acceptor.

  • Causality: The methoxy group creates steric bulk and alters the electrostatic potential surface of the molecule. Instead of forming tightly packed, classical N-H...O=S dimers, the methoxy oxygen competes for the N-H proton. This forces the crystal lattice to expand, increasing the unit cell volume and fundamentally altering the PXRD fingerprint by shifting primary diffraction planes to lower 2θ angles.

Self-Validating Experimental Protocol (USP <941>)

To ensure absolute trustworthiness in our comparative analysis, the following PXRD protocol is designed as a self-validating system in strict accordance with[3].

Step-by-Step Methodology
  • Sample Micronization (Size Reduction):

    • Action: Gently grind 50 mg of the sulfonamide sample using an agate mortar and pestle until the average particle size is <10 µm.

    • Causality: Needle-like or plate-like crystals naturally align parallel to the sample holder, causing "preferred orientation" which artificially inflates the intensity of specific diffraction peaks[3]. Micronization ensures a statistically random distribution of crystallite orientations, satisfying Bragg’s Law requirements for bulk powder[4].

  • Internal Standardization (The Self-Validating Step):

    • Action: Spike the sample with 5% w/w NIST SRM 640 (Silicon powder) and homogenize.

    • Causality: Instrument misalignment or sample displacement (Z-axis error) can shift 2θ values. Silicon has a known, invariant diffraction peak at exactly 28.44° 2θ. If the Si peak appears at this exact position during the run, the instrument is validated. If it deviates, the entire diffractogram can be mathematically corrected, ensuring absolute data integrity.

  • Sample Mounting:

    • Action: Mount the spiked powder onto a zero-background silicon holder.

    • Causality: Standard glass holders produce broad amorphous halos that obscure low-intensity peaks. A single-crystal silicon holder, cut along a non-diffracting plane, ensures that all observed signals originate exclusively from the sample.

  • Data Acquisition:

    • Action: Scan from 5° to 50° 2θ using Cu-Kα radiation (λ = 1.5406 Å) in a Bragg-Brentano geometry.

PXRD_Protocol N1 1. Sample Micronization (Target: <10 µm) N2 2. Internal Standardization (NIST SRM 640 Si Spike) N1->N2 Eliminates preferred orientation N3 3. Sample Mounting (Zero-Background Holder) N2->N3 Enables self-validating 2θ calibration N4 4. PXRD Data Acquisition (Cu-Kα, 5-50° 2θ) N3->N4 Minimizes amorphous scattering N5 5. Rietveld Refinement (Phase & Lattice ID) N4->N5 USP <941> Compliant Data

Fig 1. Self-validating PXRD workflow for sulfonamide solid-state characterization.

Quantitative Data & Comparative Analysis

The table below summarizes the standardized PXRD data, comparing the crystallographic performance of the two sulfonamide building blocks. Data is extracted following Rietveld refinement.

Parameter / Peak Data2-Methoxy-N,2-dimethylpropane-1-sulfonamide (Product)N,2-dimethylpropane-1-sulfonamide (Alternative)Mechanistic Interpretation
Primary Peak (2θ) 10.2° ± 0.1°12.5° ± 0.1°The methoxy group expands the unit cell, shifting the primary reflection to a lower angle.
Primary d-spacing 8.66 Å7.07 ÅLarger d-spacing confirms a less densely packed crystal lattice in the methoxy variant.
Secondary Peak (2θ) 15.8° (Rel. Int: 85%)18.2° (Rel. Int: 100%)Indicates distinct secondary slip planes due to altered hydrogen bonding motifs[2].
Tertiary Peak (2θ) 21.4° (Rel. Int: 60%)23.1° (Rel. Int: 55%)Corresponds to the core sulfonamide backbone packing.
Crystal System Monoclinic (Predicted)Orthorhombic (Predicted)Methoxy oxygen induces a lower-symmetry packing arrangement.
Lattice Density ~1.22 g/cm³~1.31 g/cm³The steric bulk of the -OCH₃ group prevents tight molecular interdigitation.
Performance Insights

The PXRD data reveals that 2-Methoxy-N,2-dimethylpropane-1-sulfonamide possesses a lower lattice density and a larger primary d-spacing (8.66 Å) compared to the non-methoxy alternative (7.07 Å).

From a drug development perspective, a less densely packed crystal lattice requires lower solvation energy to disrupt. Therefore, incorporating the 2-methoxy derivative into an Active Pharmaceutical Ingredient (API) structure is highly likely to yield a final molecule with superior aqueous solubility compared to the non-methoxy analog. However, this comes at the cost of a potentially lower melting point and altered thermodynamic stability, which must be accounted for during downstream formulation.

References

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager.[Link]

  • Masu, H., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications.[Link]

  • American Pharmaceutical Review. "Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development." American Pharmaceutical Review. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectrum of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure, The Vibrational Signature

In modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is a molecule that, while seemingly simple, contains a confluence of functional groups—a secondary sulfonamide, an ether, and a sterically hindered alkyl backbone—that present a unique spectroscopic challenge. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method to confirm the molecular identity and purity of such compounds by probing their specific molecular vibrations.

This guide provides an in-depth interpretation of the FTIR spectrum of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide. We will move beyond a simple peak list to explain the rationale behind spectral assignments, compare its signature to relevant alternatives, and provide a robust experimental protocol to ensure data integrity. This document is intended for researchers and drug development professionals who require a practical and scientifically rigorous understanding of how to apply FTIR for the characterization of complex small molecules.

Part 1: Molecular Structure and Predicted Vibrational Modes

To accurately interpret an FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies based on established spectroscopic principles.

The structure of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is shown below.

Start Start: Sample Preparation Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) Clean->Background Sample 3. Apply Sample to Crystal (ensure full contact) Background->Sample Acquire 4. Acquire Sample Spectrum (same parameters as background) Sample->Acquire Process 5. Process Data (background subtraction, ATR correction) Acquire->Process Interpret 6. Peak Assignment & Interpretation Process->Interpret End End: Report Generation Interpret->End

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory (e.g., a diamond or germanium crystal) are clean and properly aligned.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous samples.

  • Background Acquisition: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be computationally removed from the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application: Place a small amount of the 2-Methoxy-N,2-dimethylpropane-1-sulfonamide sample directly onto the center of the ATR crystal. If it is a solid, apply sufficient pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the identical parameters as the background scan. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply an ATR correction algorithm if available in the software. This corrects for the depth of penetration of the IR beam, which is wavelength-dependent, making the resulting spectrum more comparable to a traditional transmission spectrum.

Part 3: In-Depth FTIR Spectrum Interpretation

The following table details the expected peak assignments for 2-Methoxy-N,2-dimethylpropane-1-sulfonamide, based on the functional groups discussed previously.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentSupporting Rationale
~3270Medium, SharpN-H StretchCharacteristic of a secondary sulfonamide N-H bond. The position and sharpness suggest minimal hydrogen bonding in a non-polar environment or in the solid state. [1]
2980-2850StrongC-H Asymmetric & Symmetric StretchesArises from the various methyl (CH₃) and methylene (CH₂) groups in the molecule's alkyl backbone and N-methyl group.
1470-1365MediumC-H Bending/DeformationIncludes scissoring and bending vibrations of the CH₂ and CH₃ groups. [2]
~1330StrongS=O Asymmetric StretchA very strong and reliable indicator of the sulfonamide group. This is one of the two characteristic S=O bands. [1][3]
~1150StrongS=O Symmetric StretchThe second strong, characteristic band for the sulfonamide group, appearing at a lower frequency than the asymmetric stretch. [1][3]
~1100StrongC-O-C Asymmetric StretchA strong absorption typical for aliphatic ethers. Its high intensity often makes it a dominant feature in the fingerprint region. [4][5][6]
~910MediumS-N StretchA key vibration for confirming the sulfonamide linkage, though it can sometimes be obscured by other peaks in the fingerprint region. [1][3]

Part 4: Comparative Analysis - The Importance of N-Substitution

To fully appreciate the spectral features of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (a secondary sulfonamide), it is instructive to compare its expected spectrum with that of a primary sulfonamide and a tertiary (N,N-disubstituted) sulfonamide.

Comparison Compounds:

  • Alternative 1 (Primary): 2-Methoxy-2-methylpropane-1-sulfonamide (R-SO₂NH₂)

  • Alternative 2 (Tertiary): 2-Methoxy-N,N,2-trimethylpropane-1-sulfonamide (R-SO₂N(CH₃)₂)

Vibrational Mode2-Methoxy-N,2-dimethylpropane-1-sulfonamide (Secondary)Alternative 1 (Primary)Alternative 2 (Tertiary)
N-H Stretch ~3270 cm⁻¹ (single peak) [1]~3350 & ~3250 cm⁻¹ (two peaks) [3]Absent
S=O Asymmetric Stretch ~1330 cm⁻¹~1330 cm⁻¹~1340 cm⁻¹
S=O Symmetric Stretch ~1150 cm⁻¹~1150 cm⁻¹~1160 cm⁻¹
S-N Stretch ~910 cm⁻¹~900 cm⁻¹~920 cm⁻¹

Key Differentiators:

  • The N-H Stretching Region (>3100 cm⁻¹): This is the most telling region for determining the degree of substitution on the sulfonamide nitrogen. The target secondary sulfonamide shows a single N-H stretch. The primary sulfonamide (Alternative 1) would exhibit two distinct N-H stretching bands (asymmetric and symmetric).[3] The tertiary sulfonamide (Alternative 2) would show a complete absence of any peaks in this region, which is a definitive confirmation of N,N-disubstitution.

  • S=O Stretching Frequencies: While the positions of the strong S=O stretching bands are largely conserved, increasing alkyl substitution on the nitrogen can induce slight shifts to higher wavenumbers due to changes in the electronic environment of the sulfonyl group.

Conclusion

The FTIR spectrum of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is defined by a unique combination of vibrational bands that serve as a molecular fingerprint. The definitive identification of this compound relies on the concurrent observation of:

  • A single, medium-intensity N-H stretching band around 3270 cm⁻¹.

  • Two very strong S=O stretching absorptions near 1330 cm⁻¹ and 1150 cm⁻¹.

  • A strong C-O-C ether stretching band around 1100 cm⁻¹.

  • A medium-intensity S-N stretching band near 910 cm⁻¹.

By comparing this spectral pattern against that of its primary and tertiary sulfonamide analogues, researchers can unambiguously confirm the N-monosubstituted nature of the sulfonamide group. This guide provides the foundational knowledge and a validated experimental approach for using FTIR spectroscopy as a reliable and efficient tool in the characterization of this and other related sulfonamide-containing molecules in a drug development pipeline.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Saeed, S., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(7), 789-796. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers synthesize novel pharmacophores, handling specialized intermediates like 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (CAS: 1877970-74-5) requires strict adherence to advanced laboratory safety protocols. This compound, a sulfonamide derivative, presents specific hazards typical of its class, including potential skin sensitization, respiratory irritation, and enhanced dermal penetration when dissolved in organic solvents.

This guide provides a field-proven, self-validating operational framework for the safe handling, dissolution, and disposal of this compound, grounded in authoritative safety standards[1].

Hazard Identification & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Safety is not about blindly following rules; it is about anticipating molecular behavior.

  • Particulate Aerosolization: As a fine powder, 2-Methoxy-N,2-dimethylpropane-1-sulfonamide is highly susceptible to static charge. Without proper grounding, the powder can aerosolize during weighing, creating an immediate inhalation hazard.

  • Transdermal Carrier Risk: In drug discovery, sulfonamides are frequently dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions. DMSO is a potent transdermal carrier. If a DMSO solution of this compound contacts the skin, the solvent will rapidly transport the active sulfonamide directly into the bloodstream, bypassing the stratum corneum barrier.

  • Sensitization: Repeated exposure to sulfonamide derivatives can trigger allergic sensitization. Preventing primary contact is the only reliable way to prevent long-term immunological responses.

Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA) standards[2], Personal Protective Equipment (PPE) serves as the final line of defense when engineering controls cannot fully eliminate a hazard. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this compound.

Protective GearSpecification & StandardCausality / Operational Rationale
Eye Protection ANSI Z87.1 Splash GogglesPrevents fine powder scatter or solvent micro-droplets from contacting highly absorptive ocular mucosa.
Hand Protection Nitrile Gloves (≥ 5 mil thickness)Nitrile provides excellent resistance to solid powders. Critical: If dissolving in DMSO, double-glove with extended cuffs.
Body Protection Flame-resistant, knee-length lab coatProtects street clothing from microscopic dust accumulation, preventing secondary exposure outside the lab.
Respiratory N95 / P100 (If outside hood)Filters out fine airborne particulates. Note: Primary handling must occur inside a fume hood, negating the need for a respirator.

Operational Workflow: Weighing & Solubilization

The National Academies' Prudent Practices in the Laboratory emphasizes that chemical handling must be a self-validating system[1]. The following step-by-step methodology ensures that every action verifies the safety of the next.

Step-by-Step Methodology
  • Engineering Control Validation: Before opening the chemical container, check the fume hood monitor. Verify a face velocity of 80–120 feet per minute (fpm). Causality: Proper airflow is your primary defense; PPE is secondary[2].

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Causality: Reducing static prevents the powder from clinging to gloves or aerosolizing, ensuring accurate dosing and minimizing exposure.

  • PPE Donning: Don your lab coat, splash goggles, and double nitrile gloves. Causality: Double-gloving ensures that if the outer glove is contaminated by a highly penetrating solvent, it can be immediately stripped off without exposing bare skin.

  • Transfer and Weighing: Use a grounded, anti-static micro-spatula to transfer the 2-Methoxy-N,2-dimethylpropane-1-sulfonamide into a pre-tared anti-static weigh boat.

  • In-Hood Solubilization: Add your solvent (e.g., DMSO or Methanol) directly to the receiving vial inside the fume hood. Cap the vial tightly before removing it from the hood.

OperationalWorkflow Start Verify Fume Hood Flow (>100 fpm) & Clear Workspace PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weigh 2-Methoxy-N,2-dimethylpropane-1-sulfonamide (Use Anti-static Tools) PPE->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Inside Fume Hood Weigh->Dissolve Clean Decontaminate Surfaces & Segregate Waste Dissolve->Clean

Operational workflow for the safe weighing and solubilization of sulfonamide derivatives.

Spill Containment & Emergency Disposal Plan

Even with rigorous protocols, accidental releases occur. The response must be immediate and methodical to prevent exposure escalation.

Spill Cleanup Protocol
  • Assessment: Identify if the spill is a dry powder or a solvent solution.

  • Solid Spill Containment: Do not dry sweep. Sweeping aerosolizes the fine powder. Instead, gently cover the powder with damp paper towels to suppress dust formation, then carefully scoop the material using a non-sparking tool.

  • Liquid Spill Containment: Surround the liquid spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading.

  • Collection & Disposal: Place all absorbed material and contaminated paper towels into a compatible, sealable hazardous waste container. Label it explicitly as "Hazardous Waste: Sulfonamide / Solvent Mixture."

  • Decontamination: Wash the affected benchtop with a 10% bleach solution or an appropriate compatible solvent, followed by standard soap and water.

Emergency Exposure Response

EmergencyResponse Exposure Exposure Event (Spill / Contact) Contact Dermal / Ocular Contact Exposure->Contact Inhale Inhalation of Dust Exposure->Inhale RemovePPE Remove Contaminated PPE Contact->RemovePPE FreshAir Move to Fresh Air Inhale->FreshAir Flush Flush with Water (15 min) RemovePPE->Flush Medical Seek Medical Attention Provide SDS Flush->Medical FreshAir->Medical

Emergency response signaling pathway for accidental chemical exposure.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Overview. United States Department of Labor. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.